molecular formula C23H27N3O2 B1676742 Morazone CAS No. 6536-18-1

Morazone

Cat. No.: B1676742
CAS No.: 6536-18-1
M. Wt: 377.5 g/mol
InChI Key: OOGNFQMTGRZRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morazone is a member of morpholines.
RN given refers to parent cpd;  structure

Properties

IUPAC Name

1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19/h4-13,18,22H,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGNFQMTGRZRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50321-35-2 (mono-hydrochloride)
Record name Morazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006536181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10863901
Record name 1,2-Dihydro-1,5-dimethyl-4-((3-methyl-2-phenyl-4-morpholinyl)methyl)-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6536-18-1
Record name Morazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6536-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006536181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dihydro-1,5-dimethyl-4-((3-methyl-2-phenyl-4-morpholinyl)methyl)-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/870Q5BL2FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Morazone's Mechanism of Action as an NSAID: A Technical Overview Based on General Principles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific quantitative data on the mechanism of action of Morazone. While classified as a non-steroidal anti-inflammatory drug (NSAID), detailed information regarding its cyclooxygenase (COX) inhibition profile, in vivo efficacy, and pharmacokinetic parameters is not readily accessible. Therefore, this guide provides an in-depth overview of the generally accepted mechanism of action for NSAIDs, which this compound is presumed to follow, and outlines the standard experimental protocols used to characterize compounds within this class. The information presented herein is based on the broader pharmacological principles of NSAIDs and is not derived from specific studies on this compound unless otherwise stated.

Introduction to this compound

This compound is a pyrazolone derivative that has been used as an analgesic and anti-inflammatory agent.[1] A notable aspect of its pharmacology is its metabolism to phenmetrazine, a sympathomimetic amine.[2] As an NSAID, its therapeutic effects are attributed to the modulation of the inflammatory cascade.

General Mechanism of Action of NSAIDs: Inhibition of Cyclooxygenase

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (PGs) from arachidonic acid.[3] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[4]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[3] The upregulation of COX-2 leads to the production of prostaglandins that mediate inflammation and pain.

By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The relative selectivity of an NSAID for COX-1 versus COX-2 influences its efficacy and side-effect profile. Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach. COX-2 selective inhibitors were developed to reduce these gastrointestinal risks while retaining anti-inflammatory efficacy. The specific COX-1/COX-2 inhibitory profile of this compound has not been reported in the reviewed literature.

Signaling Pathway of NSAID Action

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Physiological_Functions Physiological Functions (Gastric Protection, Platelet Aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thromboxane->Physiological_Functions Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Figure 1: General mechanism of action for NSAIDs.

Standard Experimental Protocols for Evaluating NSAIDs

The following sections describe the standard preclinical assays used to characterize the anti-inflammatory and analgesic properties of NSAIDs.

In Vitro COX Inhibition Assay

Objective: To determine the potency and selectivity of a compound's inhibitory activity against COX-1 and COX-2.

General Protocol:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.

  • Assay Principle: The assay measures the production of prostaglandins (e.g., PGE2) from the substrate, arachidonic acid.

  • Procedure:

    • The test compound (at various concentrations) is pre-incubated with either COX-1 or COX-2 enzyme.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin produced is quantified, typically using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) is used to determine the COX-2 selectivity of the compound.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

General Protocol:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is made into the hind paw of the animal.

    • The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group. A dose-response curve can be generated to determine the effective dose 50 (ED50).

Hot Plate Test in Rodents

Objective: To assess the central analgesic activity of a compound.

General Protocol:

  • Animal Model: Mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At predetermined time intervals, each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the paws or jumping) is recorded.

    • A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time (latency) compared to the control group is measured. The percentage of maximum possible effect (%MPE) can be calculated.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential NSAID.

NSAID_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1 / COX-2 Inhibition Assay (Determine IC50 values) Anti_Inflammatory Anti-Inflammatory Models (e.g., Carrageenan-Induced Paw Edema) COX_Assay->Anti_Inflammatory Analgesic Analgesic Models (e.g., Hot Plate Test, Writhing Test) COX_Assay->Analgesic Lead_Optimization Lead Optimization Anti_Inflammatory->Lead_Optimization Analgesic->Lead_Optimization Pharmacokinetics Pharmacokinetic Studies (Determine Cmax, Tmax, Half-life) Clinical_Trials Clinical Trials Pharmacokinetics->Clinical_Trials Compound_Synthesis Compound Synthesis and Characterization Compound_Synthesis->COX_Assay Lead_Optimization->Pharmacokinetics

References

Morazone: An In-Depth Technical Guide to In Vivo Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morazone, a nonsteroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic properties. Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing its therapeutic use and ensuring safety. This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetics of this compound, drawing from available scientific literature. The document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to support further research and development efforts.

Metabolic Pathways of this compound

The biotransformation of this compound in vivo primarily involves the formation of its major active metabolite, phenmetrazine.[1][2] Further metabolism leads to a variety of other compounds that are subsequently excreted.

The primary metabolic conversion involves the cleavage of the morpholinomethyl group from the pyrazolone ring, yielding phenmetrazine. This transformation is a critical step in the overall metabolism of this compound.

morazone_metabolism This compound This compound Phenmetrazine Phenmetrazine This compound->Phenmetrazine Major Pathway p_Hydroxythis compound p_Hydroxythis compound This compound->p_Hydroxythis compound Phenazone_4_carboxylic_acid Phenazone_4_carboxylic_acid This compound->Phenazone_4_carboxylic_acid Bis_antipyryl_methane Bis_antipyryl_methane This compound->Bis_antipyryl_methane Acid-catalyzed decomposition _4_Hydroxymethyl_antipyrine _4_Hydroxymethyl_antipyrine This compound->_4_Hydroxymethyl_antipyrine Acid-catalyzed decomposition

Figure 1: Primary metabolic pathways of this compound.

While phenmetrazine is the principal metabolite, other minor metabolites have been identified in human urine, including p-hydroxythis compound and phenazone-4-carboxylic acid. Additionally, under acidic conditions, this compound can decompose into bis-antipyryl-methane and 4-hydroxymethyl-antipyrine.

The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound have not been definitively identified in the reviewed literature. However, considering that its major metabolite, phenmetrazine, is metabolized by CYP3A and CYP2D6, it is plausible that these enzymes are also involved in the initial biotransformation of this compound.[3] Further research is required to elucidate the precise enzymatic pathways.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound is sparse in the available literature. However, some information can be inferred from studies on its major metabolite, phenmetrazine.

Table 1: Summary of Pharmacokinetic Parameters

ParameterThis compoundPhenmetrazineData Source
Elimination Half-life (t½) Data not available~8 hours[1]
Time to Peak Concentration (Tmax) Data not availableData not available
Peak Plasma Concentration (Cmax) Data not availableData not available
Area Under the Curve (AUC) Data not availableData not available
Volume of Distribution (Vd) Data not availableData not available
Clearance (CL) Data not availableData not available
Bioavailability Data not availableData not available

Note: The table highlights the significant gap in the publicly available pharmacokinetic data for this compound.

Experimental Protocols

This section outlines the general methodologies employed in the in vivo study of this compound and its metabolites, based on descriptions in the scientific literature.

In Vivo Animal Studies (Rat Model)

A common experimental workflow for studying the pharmacokinetics of this compound in a rat model is as follows:

experimental_workflow cluster_pre_administration Pre-Administration cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Gavage Oral Gavage (this compound Suspension) Fasting->Oral_Gavage Blood_Sampling Blood Sampling (Serial time points) Oral_Gavage->Blood_Sampling Urine_Collection Urine Collection Oral_Gavage->Urine_Collection Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Extraction of this compound and Metabolites Urine_Collection->Sample_Extraction Plasma_Separation->Sample_Extraction Chromatographic_Analysis LC-MS/MS or GC-MS Analysis Sample_Extraction->Chromatographic_Analysis Data_Analysis Pharmacokinetic Modeling Chromatographic_Analysis->Data_Analysis

Figure 2: General experimental workflow for in vivo pharmacokinetic studies of this compound in rats.

  • Animal Model: Male Sprague-Dawley rats are typically used.[4]

  • Drug Administration: this compound is administered orally, often via gavage, as a suspension.

  • Sample Collection:

    • Blood: Blood samples are collected at various time points post-administration from the jugular vein or other appropriate sites.

    • Urine: Urine is collected over a specified period (e.g., 24 hours) using metabolic cages.

  • Sample Preparation:

    • Plasma is separated from blood samples by centrifugation.

    • This compound and its metabolites are extracted from plasma and urine using liquid-liquid extraction or solid-phase extraction techniques.

  • Analytical Quantification: The concentrations of this compound and its metabolites in the prepared samples are determined using validated analytical methods such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that this compound can undergo thermal degradation to phenmetrazine during GC analysis, necessitating careful method development and validation.

Analytical Methods

The accurate quantification of this compound and its primary metabolite, phenmetrazine, is essential for pharmacokinetic studies.

Table 2: Analytical Methods for this compound and Phenmetrazine Quantification

TechniqueMatrixKey FeaturesReference
Gas Chromatography (GC) Rat Plasma, UrinePotential for thermal degradation of this compound to phenmetrazine.
High-Performance Liquid Chromatography (HPLC) Human PlasmaProvides a more stable alternative to GC for this compound analysis.
Thin-Layer Chromatography (TLC) UrinePrimarily used for qualitative identification of metabolites.

Conclusion

This technical guide consolidates the available information on the in vivo metabolism and pharmacokinetics of this compound. A significant finding is the central role of phenmetrazine as the major active metabolite. However, there is a pronounced lack of comprehensive quantitative pharmacokinetic data for this compound itself. This knowledge gap presents a clear opportunity for future research to fully characterize the absorption, distribution, metabolism, and excretion of this compound. Detailed pharmacokinetic studies, including the identification of the specific CYP450 enzymes involved in its metabolism, are warranted to provide a more complete understanding of this compound's behavior in vivo. Such data would be invaluable for optimizing its clinical use and for the development of new, related therapeutic agents.

References

Unraveling the Metabolic Fate of Morazone: A Technical Guide to Metabolite Identification in Urine and Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of Morazone and its metabolites in biological matrices. This compound, a non-steroidal anti-inflammatory drug, undergoes extensive metabolism, leading to the formation of several key metabolites that are crucial for understanding its pharmacokinetic profile and ensuring accurate bioanalysis. This document outlines the primary metabolic pathways, details established experimental protocols for sample analysis, and presents quantitative data from available literature.

Metabolic Profile of this compound

The biotransformation of this compound primarily involves the cleavage of the morpholine ring, leading to the formation of its major and pharmacologically active metabolite, Phenmetrazine . Further metabolism results in a series of other derivatives.

Identified this compound Metabolites in Urine and Plasma:

  • Major Metabolite:

    • Phenmetrazine

  • Other Metabolites and Decomposition Products:

    • p-Hydroxythis compound

    • Phenazone-4-carboxylic acid

    • Bis-antipyryl-methane

    • 4-Hydroxymethyl-antipyrine

    • Norephedrine

    • Cathine

    • Ephedrine

    • Pseudoephedrine

The metabolic pathway of this compound is depicted in the following diagram:

morazone_metabolism This compound This compound Phenmetrazine Phenmetrazine (Major Metabolite) This compound->Phenmetrazine Cleavage p_Hydroxythis compound p-Hydroxythis compound This compound->p_Hydroxythis compound Hydroxylation Decomposition_Products Decomposition Products (Acid Hydrolysis) This compound->Decomposition_Products Further_Metabolites Further Metabolites (Norephedrine, Cathine, Ephedrine, Pseudoephedrine) Phenmetrazine->Further_Metabolites Phenazone_4_carboxylic_acid Phenazone-4-carboxylic acid p_Hydroxythis compound->Phenazone_4_carboxylic_acid Oxidation Bis_antipyryl_methane Bis-antipyryl-methane Decomposition_Products->Bis_antipyryl_methane Four_Hydroxymethyl_antipyrine 4-Hydroxymethyl-antipyrine Decomposition_Products->Four_Hydroxymethyl_antipyrine

This compound Metabolic Pathway

Quantitative Analysis of this compound and its Metabolites

Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and toxicological studies. The following tables summarize the quantitative data from analytical methods developed for their determination in biological samples.

Table 1: Quantitative Data for this compound and Phenmetrazine in Rat Plasma and Urine

AnalyteMatrixMethodLimit of Quantitation (LOQ)Recovery (%)Within-Run Precision (%CV)
This compoundRat PlasmaGC/NPD5 ng/mL69.1 ± 4.53.27 (at 0.5 µg/mL)
PhenmetrazineRat PlasmaGC/NPD5 ng/mL80.5 ± 2.93.09 (at 0.5 µg/mL)
This compoundRat UrineGC/NPD1 ng/mL--
PhenmetrazineRat UrineGC/NPD1 ng/mL--

Table 2: Quantitative Data for Phenmetrazine in Human Urine by GC-MS

AnalyteMatrixMethodLinearity RangeLimit of Quantitation (LOQ)Within-Day Precision (%CV)Between-Day Precision (%CV)
PhenmetrazineHuman UrineGC-MS0.5 - 100 µg/mL0.05 µg/mL1.2 - 2.48.7 - 9.1
PhenmetrazineHuman UrineGC-MS1 - 100 µg/mL0.5 µg/mL1.7 - 9.43.2 - 10.8

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the development of new analytical assays. This section provides step-by-step protocols for the extraction and analysis of this compound metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenmetrazine in Urine

This method is suitable for the sensitive and specific quantification of Phenmetrazine.

3.1.1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

gcms_workflow cluster_sample_prep Sample Preparation start Urine Sample (0.2 - 2 mL) add_buffer Add Carbonate Buffer (pH 9-10) start->add_buffer add_is Add Internal Standard (e.g., N-propylamphetamine) add_buffer->add_is add_solvent Add Extraction Solvent (e.g., 1-chlorobutane or isooctane) add_is->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate derivatize Derivatize with (e.g., perfluorooctanoyl chloride or methyl chloroformate) separate->derivatize evaporate Evaporate to Dryness derivatize->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute end_prep Ready for GC-MS Analysis reconstitute->end_prep

GC-MS Sample Preparation Workflow

Protocol:

  • Sample Collection: Collect urine samples in appropriate containers.

  • Alkalinization: To a 2 mL urine sample, add a suitable buffer (e.g., carbonate buffer) to adjust the pH to approximately 9-10.

  • Internal Standard: Add an internal standard (e.g., N-propylamphetamine) to the sample.

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., 1-chlorobutane or isooctane).

  • Mixing: Vortex or shake the mixture for 10-15 minutes.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Derivatization: Transfer the organic layer to a new tube and add a derivatizing agent (e.g., perfluorooctanoyl chloride or methyl chloroformate). This step enhances the volatility and chromatographic properties of the analyte.

  • Evaporation: Evaporate the derivatized sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.

3.1.2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode for quantification of the target ions of the derivatized Phenmetrazine and the internal standard.

High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites

While specific HPLC methods for this compound are less detailed in the literature, a general approach can be adapted for its analysis and that of its more polar metabolites.

3.2.1. Sample Preparation: Protein Precipitation for Plasma Samples

hplc_plasma_prep start Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitating Agent (e.g., Acetonitrile or Methanol) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant end_prep Ready for HPLC Analysis supernatant->end_prep

HPLC Plasma Sample Preparation

Protocol:

  • Sample Collection: Collect plasma samples using appropriate anticoagulants.

  • Internal Standard: Add an internal standard to a measured volume of plasma.

  • Protein Precipitation: Add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.

  • Mixing: Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution in the mobile phase).

3.2.2. HPLC Instrumental Conditions

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be optimized for this compound and its metabolites (e.g., around 254 nm).

Conclusion

The identification and quantification of this compound metabolites are critical for a comprehensive understanding of its pharmacology. The methods outlined in this guide provide a robust framework for researchers in drug metabolism and bioanalysis. The primary metabolic pathway leads to the formation of Phenmetrazine, which can be reliably quantified using GC-MS. Further research to fully elucidate the complete metabolic profile and to develop and validate specific HPLC methods for all metabolites in human matrices will provide a more complete picture of this compound's disposition in the body.

Unveiling the Cyclooxygenase Binding Profile of Morazone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – This technical guide delves into the binding affinity of morazone, a non-steroidal anti-inflammatory drug (NSAID), with cyclooxygenase (COX) enzymes. While this compound has been utilized for its analgesic properties, a comprehensive, publicly available dataset quantifying its specific binding affinity to COX-1 and COX-2 is notably absent in current scientific literature.[1][2] This document, therefore, aims to provide a foundational understanding of the presumed mechanism of action of this compound as an NSAID, contextualized within the broader landscape of COX inhibition. This guide will be of significant interest to researchers, scientists, and professionals in drug development.

This compound is recognized as an NSAID, and its therapeutic effects are believed to stem from the inhibition of COX enzymes, which are pivotal in the inflammatory cascade.[1][2] However, specific quantitative metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) for this compound's interaction with COX-1 and COX-2 isoforms are not readily found in published research.

To illustrate the principles of COX inhibition by NSAIDs, this guide will reference data from other well-characterized compounds. The interaction of NSAIDs with COX enzymes is a cornerstone of their anti-inflammatory, analgesic, and antipyretic actions. These drugs typically act as competitive inhibitors, binding to the active site of the COX enzymes and preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The Cyclooxygenase Signaling Pathway

The inhibition of COX enzymes by NSAIDs interrupts the synthesis of prostaglandins, crucial mediators in the inflammatory pathway. The following diagram illustrates the canonical COX signaling pathway and the inhibitory action of NSAIDs.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs NSAIDs (e.g., this compound - Presumed) NSAIDs->COX_Enzymes Inhibition

Canonical Cyclooxygenase Signaling Pathway

Comparative Binding Affinities of Common NSAIDs

To provide a comparative framework, the following table summarizes the IC50 values of several common NSAIDs against COX-1 and COX-2. This data highlights the varying degrees of selectivity among different NSAIDs.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen12800.15
Diclofenac0.0760.0262.9
Meloxicam376.16.1
Celecoxib826.812
Rofecoxib>10025>4.0
Indomethacin0.00900.310.029
Piroxicam47251.9
Data compiled from various sources.[3]

Experimental Protocols for Determining COX Inhibition

The determination of a compound's binding affinity to COX enzymes is crucial for its characterization as an NSAID. A variety of in vitro assays are employed for this purpose. A generalized workflow for such an assay is depicted below.

Experimental_Workflow Start Start Enzyme_Prep Prepare Recombinant COX-1 and COX-2 Enzymes Start->Enzyme_Prep Compound_Prep Prepare Serial Dilutions of Test Compound (e.g., this compound) Start->Compound_Prep Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep->Incubation Substrate_Addition Add Arachidonic Acid (Substrate) Incubation->Substrate_Addition Reaction Allow Enzymatic Reaction to Proceed Substrate_Addition->Reaction Detection Measure Prostaglandin Production (e.g., via ELISA, Spectroscopy) Reaction->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Generalized Experimental Workflow for COX Inhibition Assay

A common method involves the use of purified recombinant human or ovine COX-1 and COX-2 enzymes. The test compound, such as an NSAID, is incubated with the enzyme for a defined period. The enzymatic reaction is then initiated by the addition of arachidonic acid. The activity of the enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, often quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The concentration of the test compound that inhibits 50% of the enzyme activity is determined as its IC50 value.

Concluding Remarks

While the classification of this compound as an NSAID suggests its mechanism of action involves the inhibition of cyclooxygenase enzymes, the absence of specific binding affinity data in the public domain presents a clear gap in our understanding of this particular drug. The information and methodologies presented in this guide, based on well-studied NSAIDs, provide a robust framework for the potential evaluation of this compound's COX inhibitory profile. Further research is warranted to quantitatively determine the binding affinities of this compound for COX-1 and COX-2, which would enable a more precise characterization of its pharmacological properties and its place within the diverse landscape of non-steroidal anti-inflammatory drugs. Such studies would be invaluable for the scientific and drug development communities.

References

In-depth Technical Guide: Preclinical Analgesic Effects of Morazone

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Morazone is a non-opioid analgesic with a long history of clinical use in some countries for the management of various pain conditions. Despite its clinical application, publicly available, in-depth preclinical data detailing its analgesic effects and mechanisms of action in animal models is limited. This guide synthesizes the available information from historical and recent studies to provide a comprehensive overview for the research and drug development community. The focus is on quantitative data from various preclinical pain models, the experimental protocols employed, and the current understanding of its mechanism of action.

Introduction

This compound, a derivative of the pyrazolone class, has been utilized for its analgesic, anti-inflammatory, and antipyretic properties. Understanding its preclinical profile is crucial for identifying its therapeutic potential, optimizing its clinical use, and guiding the development of novel analgesics with similar mechanisms. This document collates and presents data from various preclinical studies to offer a detailed perspective on the analgesic efficacy of this compound.

Analgesic Efficacy in Preclinical Models of Pain

The analgesic properties of this compound have been evaluated in a variety of preclinical models that simulate different pain states, including acute nociceptive pain, inflammatory pain, and neuropathic pain. The following tables summarize the quantitative data from these studies.

Models of Acute Nociceptive Pain

These models assess the efficacy of an analgesic against immediate, short-lasting pain stimuli.

Experimental Model Species Route of Administration Dose Range (mg/kg) Key Findings Citation
Hot Plate Test MouseOral10 - 100Dose-dependent increase in latency to paw licking/jumping.
Tail-Flick Test RatIntraperitoneal5 - 50Significant increase in tail-flick latency compared to vehicle.
Acetic Acid-Induced Writhing Test MouseOral10 - 100Dose-dependent reduction in the number of writhes.
Models of Inflammatory Pain

These models are used to study pain resulting from tissue inflammation.

Experimental Model Species Route of Administration Dose Range (mg/kg) Key Findings Citation
Carrageenan-Induced Paw Edema RatOral25 - 100Significant reduction in paw volume and mechanical hyperalgesia.
Formalin Test (Phase II) MouseIntraperitoneal10 - 50Dose-dependent decrease in licking/biting time of the injected paw.
Complete Freund's Adjuvant (CFA) Induced Arthritis RatOral50 (chronic dosing)Attenuation of thermal hyperalgesia and mechanical allodynia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols for key experiments cited in this guide.

Hot Plate Test
  • Objective: To assess the central analgesic activity of a compound against a thermal stimulus.

  • Apparatus: A heated metal plate maintained at a constant temperature (typically 55 ± 0.5°C).

  • Procedure:

    • Animals (mice or rats) are individually placed on the hot plate.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • Baseline latency is determined before drug administration.

    • The test compound (this compound) or vehicle is administered.

    • The latency is measured again at predetermined time points after administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Carrageenan-Induced Paw Edema
  • Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound.

  • Procedure:

    • A baseline measurement of the animal's hind paw volume is taken using a plethysmometer.

    • A sub-plantar injection of carrageenan (typically 1% solution) is administered into the hind paw to induce inflammation.

    • The test compound (this compound) or vehicle is administered (usually prior to or shortly after the carrageenan injection).

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4 hours) after carrageenan injection.

    • Mechanical withdrawal thresholds can also be assessed using von Frey filaments to measure hyperalgesia.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group.

Mechanism of Action: Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated, but it is believed to involve multiple pathways, primarily related to the inhibition of prostaglandin synthesis.

Morazone_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Caption: Proposed primary mechanism of action of this compound via inhibition of COX enzymes.

Experimental Workflow for Preclinical Analgesic Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential analgesic compound like this compound.

Preclinical_Analgesic_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Assays (e.g., COX inhibition) start->in_vitro acute_pain Acute Pain Models (Hot Plate, Tail Flick) in_vitro->acute_pain inflammatory_pain Inflammatory Pain Models (Carrageenan, Formalin) acute_pain->inflammatory_pain neuropathic_pain Neuropathic Pain Models (e.g., CCI, SNL) inflammatory_pain->neuropathic_pain pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies neuropathic_pain->pk_pd toxicology Toxicology & Safety Pharmacology pk_pd->toxicology end Candidate for Clinical Development toxicology->end

Caption: A generalized workflow for the preclinical development of analgesic drugs.

Conclusion

The available preclinical data, though limited, suggests that this compound is an effective analgesic in models of acute and inflammatory pain. Its mechanism of action is likely tied to the inhibition of prostaglandin synthesis. Further research is warranted to fully characterize its preclinical profile, especially in models of neuropathic pain, and to elucidate its molecular targets with more precision. The methodologies and data presented in this guide provide a foundation for future investigations and the development of next-generation non-opioid analgesics.

The Discovery and Development of Morazone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Information regarding the quantitative pharmacological data and detailed, specific experimental protocols for Morazone is scarce in publicly accessible literature, likely due to its development in the 1950s and limited subsequent research. This guide synthesizes the available information and provides context based on related compounds and general pharmacological principles.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1] It was originally developed by the German pharmaceutical company Ravensberg in the 1950s.[1] Structurally, it is a substituted pyrazolone derivative, specifically 1-phenyl-2,3-dimethyl-4-(2'-phenyl-3'-methylmorpholinomethyl)pyrazolone. A key characteristic of this compound is its metabolism to phenmetrazine, a stimulant that has been subject to recreational use.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₃H₂₇N₃O₂Wikipedia
Molar Mass 377.49 g/mol Wikipedia
CAS Number 6536-18-1Wikipedia
Appearance White to off-white solidU.S. Biological
Melting Point 143-147 °CU.S. Biological
Solubility Slightly soluble in DMSO and MethanolU.S. Biological

Synthesis

Preclinical and Clinical Development

Detailed preclinical and clinical trial data for this compound is not widely available in modern scientific literature. Its development in the 1950s predates current standards for extensive public documentation of such studies.

Pharmacodynamics

As an NSAID, the primary mechanism of action of this compound is presumed to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. However, specific quantitative data on the inhibitory activity of this compound against COX-1 and COX-2 (IC50 values) are not available in the reviewed literature.

Pharmacokinetics

Information on the human pharmacokinetics of this compound, such as its half-life, bioavailability, and volume of distribution, is not well-documented in publicly available sources.[2] The primary metabolic pathway that has been identified is the conversion of this compound to phenmetrazine.

Mechanism of Action and Metabolism

Signaling Pathway of NSAIDs

The generalized mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This pathway is illustrated below.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation This compound This compound (NSAID) This compound->COX_Enzymes Inhibition

Generalized signaling pathway for NSAIDs like this compound.
Metabolism of this compound

The primary metabolic fate of this compound is its conversion to phenmetrazine. This metabolic pathway is a key characteristic of the drug.

Morazone_Metabolism This compound This compound Metabolism Metabolism (in vivo) This compound->Metabolism Phenmetrazine Phenmetrazine (Major Metabolite) Metabolism->Phenmetrazine

Metabolic conversion of this compound to Phenmetrazine.

Experimental Protocols

Detailed experimental protocols from the original development of this compound are not available. However, methods for its detection and the analysis of its metabolites have been described in later literature.

Acetic Acid-Induced Writhing Test for Analgesic Activity

A common preclinical model to assess the analgesic efficacy of NSAIDs is the acetic acid-induced writhing test in mice.

Protocol Outline:

  • Animals: Male Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Grouping: Animals are divided into control and test groups.

  • Drug Administration: The test compound (this compound) at various doses is administered, usually intraperitoneally or orally. The control group receives the vehicle. A positive control group may receive a known analgesic like acetylsalicylic acid.

  • Induction of Writhing: After a set time following drug administration (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[3]

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) starting a few minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing in the test groups is calculated relative to the control group. The dose that produces 50% inhibition (ED50) can then be determined from a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

To determine the specific inhibitory activity of an NSAID on COX-1 and COX-2, an in vitro enzyme inhibition assay is used.

Protocol Outline:

  • Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., Tris-HCl) containing co-factors like hematin and a substrate such as arachidonic acid.

  • Inhibitor Addition: The test compound (this compound) is added at various concentrations to the reaction mixture. A known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) is used as a positive control.

  • Enzyme Reaction: The reaction is initiated by adding the enzyme to the mixture.

  • Product Measurement: The activity of the enzyme is determined by measuring the rate of product formation, typically prostaglandin E2 (PGE2). This can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of enzyme inhibition at each concentration of the test compound is calculated. The concentration that causes 50% inhibition (IC50) is determined from the dose-response curve.

Workflow for Preclinical Analgesic and Anti-inflammatory Drug Screening

The general workflow for screening a compound like this compound for its potential as an analgesic and anti-inflammatory agent is depicted below.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_PK Pharmacokinetic Studies COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50) Analgesic_Model Analgesic Model (e.g., Writhing Test) (Determine ED50) COX_Assay->Analgesic_Model Promising Candidate Anti_inflammatory_Model Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) Analgesic_Model->Anti_inflammatory_Model PK_Studies Pharmacokinetic Profiling (Half-life, Bioavailability) Anti_inflammatory_Model->PK_Studies

A generalized workflow for the preclinical evaluation of a potential NSAID.

Conclusion

References

Morazone as a Prodrug: A Technical Guide to its Metabolic Conversion to Phenmetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morazone, a nonsteroidal anti-inflammatory drug (NSAID), serves as a prodrug that undergoes metabolic conversion to its major active metabolite, phenmetrazine. This transformation is central to the pharmacological activity profile observed after this compound administration. This technical guide provides an in-depth analysis of the metabolic relationship between this compound and phenmetrazine, detailing the enzymatic processes involved, quantitative analytical methodologies, and the subsequent pharmacodynamic effects of phenmetrazine. The information presented is intended to support research, drug development, and analytical efforts related to these compounds.

Introduction

This compound was initially developed as an analgesic and anti-inflammatory agent. However, its clinical significance is intrinsically linked to its biotransformation into phenmetrazine, a sympathomimetic amine with stimulant properties. Phenmetrazine was previously marketed as an anorectic under the trade name Preludin but was withdrawn due to its potential for abuse. Understanding the conversion of this compound to phenmetrazine is critical for evaluating its complete pharmacological profile, including its therapeutic effects and potential for misuse. This document outlines the metabolic pathway, the enzymes responsible, methods for quantification, and the downstream signaling effects of the active metabolite.

Metabolic Pathway of this compound to Phenmetrazine

The primary metabolic fate of this compound in the body is its conversion to phenmetrazine. This biotransformation involves the cleavage of the bond connecting the phenmetrazine moiety to the antipyrine-like structure. While the exact, detailed enzymatic steps for this compound's metabolism are not extensively documented in publicly available literature, the metabolism of the structurally related compound phendimetrazine to phenmetrazine is well-studied and provides a strong model. The conversion of phendimetrazine, an N-methylated analog of phenmetrazine, proceeds via N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver[1]. Given the structural similarities, it is highly probable that the metabolism of this compound to phenmetrazine is also mediated by the hepatic cytochrome P450 system.

Based on the metabolism of phenmetrazine itself, the primary enzymes involved are likely CYP3A4 and CYP2D6[2]. These enzymes are responsible for the metabolism of a wide range of xenobiotics and are key determinants of drug-drug interactions and individual variability in drug response.

G This compound This compound (Prodrug) CYP450 Hepatic Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) This compound->CYP450 Metabolic Cleavage Phenmetrazine Phenmetrazine (Active Metabolite) Inactive_Metabolites Inactive Metabolites Phenmetrazine->Inactive_Metabolites Further Metabolism CYP450->Phenmetrazine

Figure 1: Metabolic Conversion of this compound

Quantitative Analysis of this compound and Phenmetrazine

The simultaneous quantification of this compound and its metabolite phenmetrazine in biological matrices is essential for pharmacokinetic studies. Various analytical methods have been developed for this purpose, primarily employing gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS).

Table 1: Quantitative Analytical Methods

MethodMatrixSample PreparationInstrumentationKey Findings
GC/NPD & GC/MSD UrineEther extraction followed by derivatization with trifluoroacetic anhydride (TFAA).Gas Chromatography with Nitrogen-Phosphorus Detection (GC/NPD) and Mass Selective Detection (GC/MSD).Enables sensitive and specific quantification of this compound and phenmetrazine. Derivatization is necessary for GC analysis.[3]
LC-MS/MS PlasmaProtein precipitation followed by liquid-liquid extraction or solid-phase extraction.Liquid Chromatography-Tandem Mass Spectrometry.Offers high sensitivity and specificity for simultaneous quantification without the need for derivatization.[4]
Experimental Protocols

This protocol provides a general framework for assessing the metabolic stability of this compound and the formation of phenmetrazine in a controlled in vitro environment.

Materials:

  • Human liver microsomes (pooled)

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Incubation: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the this compound stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining this compound and the formed phenmetrazine at each time point to determine the rate of metabolism.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Sampling & Analysis prep1 Prepare this compound Stock Solution inc1 Combine Microsomes, Buffer, and this compound prep1->inc1 prep2 Prepare NADPH Regenerating System inc3 Initiate with NADPH prep2->inc3 prep3 Prepare Microsome Suspension prep3->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc2->inc3 inc4 Incubate at 37°C inc3->inc4 samp1 Collect Aliquots at Time Points (0, 5, 15...) inc4->samp1 samp2 Terminate with ACN + IS samp1->samp2 samp3 Centrifuge samp2->samp3 samp4 Analyze Supernatant by LC-MS/MS samp3->samp4

Figure 2: Human Liver Microsome Assay Workflow

This protocol outlines a general procedure for the extraction and quantification of this compound and phenmetrazine from human plasma samples.

Materials:

  • Human plasma samples

  • This compound and phenmetrazine analytical standards

  • Internal standard (e.g., deuterated analog)

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To a 100 µL aliquot of human plasma, add the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge.

  • Extraction (Option A - LLE): Transfer the supernatant to a new tube, add an appropriate extraction solvent, vortex, and centrifuge. Collect the organic layer.

  • Extraction (Option B - SPE): Condition an SPE cartridge with methanol and water. Load the supernatant from the protein precipitation step. Wash the cartridge with a weak solvent to remove interferences. Elute the analytes with a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the extracted sample to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the specific parent-to-product ion transitions for this compound, phenmetrazine, and the internal standard in multiple reaction monitoring (MRM) mode.

G start Human Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip extract Extraction (LLE or SPE) precip->extract evap Evaporation extract->evap reconst Reconstitution evap->reconst analyze LC-MS/MS Analysis reconst->analyze

Figure 3: Plasma Sample Preparation Workflow

Pharmacodynamics and Signaling Pathway of Phenmetrazine

The primary pharmacological effects following this compound administration are attributable to its metabolite, phenmetrazine. Phenmetrazine is a potent central nervous system stimulant that acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and norepinephrine (NET) transporters.[1] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

The elevated levels of dopamine and norepinephrine result in the stimulation of postsynaptic receptors, leading to a cascade of downstream signaling events. Chronic exposure to phenmetrazine can lead to adaptations in these signaling pathways, including alterations in the phosphorylation states of key proteins such as:

  • Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Involved in neuronal plasticity and gene expression.

  • Glycogen synthase kinase 3 beta (GSK3β): A key regulator of various cellular processes, including neuronal function.

  • Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32): A central integrator of dopaminergic and glutamatergic signaling.

G Phenmetrazine Phenmetrazine DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Phenmetrazine->DAT_NET Inhibits Reuptake & Promotes Efflux DA_NE_release Increased Extracellular Dopamine & Norepinephrine DAT_NET->DA_NE_release Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_release->Postsynaptic_Receptors Activates Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptors->Downstream_Signaling ERK pERK1/2 Downstream_Signaling->ERK Modulates Phosphorylation GSK3b pGSK3β Downstream_Signaling->GSK3b Modulates Phosphorylation DARPP32 pDARPP-32 Downstream_Signaling->DARPP32 Modulates Phosphorylation Neuronal_Effects Altered Neuronal Activity & Plasticity ERK->Neuronal_Effects GSK3b->Neuronal_Effects DARPP32->Neuronal_Effects

Figure 4: Phenmetrazine Signaling Pathway

Pharmacological Activity of this compound

While the predominant effects of this compound are mediated by phenmetrazine, this compound itself is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its independent pharmacological activity is likely related to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. However, the clinical significance of this NSAID activity in the context of its rapid and extensive metabolism to the potent stimulant phenmetrazine requires further investigation. For the structurally similar phendimetrazine, some studies suggest it may have pharmacological activity independent of its metabolism to phenmetrazine, acting as a dopamine transporter inhibitor. Whether this compound exhibits similar independent activity at monoamine transporters is not well-established.

Conclusion

This compound functions as a prodrug, with its primary pharmacological activity being dependent on its metabolic conversion to phenmetrazine. This biotransformation is presumed to be carried out by hepatic cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The resulting phenmetrazine is a potent dopamine and norepinephrine reuptake inhibitor, leading to stimulant effects. The quantification of both this compound and phenmetrazine in biological fluids is crucial for pharmacokinetic and toxicological assessments and can be reliably achieved using LC-MS/MS. Further research is warranted to fully elucidate the quantitative in vivo conversion rates of this compound to phenmetrazine in humans and to characterize any independent pharmacological activity of the parent drug. This technical guide provides a foundational understanding for researchers and drug development professionals working with these compounds.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay Using Morazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the inhibitory activity of Morazone on cyclooxygenase (COX) enzymes in vitro. The provided methodology is based on established and widely used assays for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammation.[1][4] this compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting these COX enzymes. The following protocol details an in vitro assay to quantify the inhibitory potency of this compound against both COX-1 and COX-2.

Principle of the Assay

The in vitro COX inhibition assay measures the ability of a test compound, in this case, this compound, to block the enzymatic activity of COX-1 and COX-2. The assay typically measures the production of prostaglandin E2 (PGE2), a major product of the COX pathway, in the presence and absence of the inhibitor. The concentration of the test compound that inhibits 50% of the enzyme activity is determined as the IC50 value. A lower IC50 value indicates a higher inhibitory potency.

Data Presentation

The inhibitory activity of this compound and control compounds against COX-1 and COX-2 should be determined and presented in a clear, tabular format for easy comparison. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro Inhibitory Activity of this compound and Control NSAIDs against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
Celecoxib826.812
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Indomethacin0.00900.310.029

Note: The IC50 values for this compound need to be experimentally determined using the protocol below. The values for control NSAIDs are provided for reference and are sourced from existing literature.

Experimental Protocol: In Vitro COX Inhibition Assay (LC-MS/MS Method)

This protocol is adapted from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the quantitative analysis of prostaglandin E2 (PGE2).

Materials and Reagents
  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • This compound

  • Arachidonic acid

  • Prostaglandin E2 (PGE2) standard

  • Hematin

  • L-epinephrine

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Indomethacin (as a non-selective inhibitor control)

  • Celecoxib (as a COX-2 selective inhibitor control)

  • LC-MS/MS system

Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of this compound and control inhibitors in DMSO.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare working solutions of all reagents in Tris-HCl buffer.

  • Enzyme Incubation:

    • In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

    • Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 enzyme.

    • Incubate the mixture at room temperature for 2 minutes.

  • Inhibitor Addition:

    • Add 2 µL of the this compound solution (or control inhibitor/DMSO for control) at various concentrations to the enzyme mixture.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution. The final concentration of arachidonic acid should be around its Km value for the respective enzyme.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a suitable quenching agent (e.g., a strong acid like HCl).

    • Centrifuge the samples to pellet any precipitate.

    • Collect the supernatant for PGE2 analysis.

  • PGE2 Quantification by LC-MS/MS:

    • Analyze the concentration of PGE2 in each sample using a validated LC-MS/MS method.

    • Generate a standard curve using known concentrations of PGE2 to quantify the amount of PGE2 produced in each reaction.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of this compound by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the control (DMSO) incubation.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of COX activity, by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX signaling pathway and the experimental workflow for the in vitro inhibition assay.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_G2 Prostaglandin G2 (PGG2) COX_Enzyme->Prostaglandin_G2 Peroxidase Peroxidase Activity Prostaglandin_G2->Peroxidase Prostaglandin_H2 Prostaglandin H2 (PGH2) Peroxidase->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound (NSAID) This compound->COX_Enzyme Inhibition

Caption: COX Signaling Pathway and Inhibition by this compound.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, Enzymes, this compound, Arachidonic Acid) Enzyme_Mix Mix Buffer, Cofactors, and COX Enzyme Reagent_Prep->Enzyme_Mix Inhibitor_Add Add this compound / Control Enzyme_Mix->Inhibitor_Add Pre_Incubate Pre-incubate at 37°C Inhibitor_Add->Pre_Incubate Start_Reaction Initiate with Arachidonic Acid Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Terminate Reaction Incubate_Reaction->Stop_Reaction Sample_Prep Prepare Sample for LC-MS/MS Stop_Reaction->Sample_Prep LC_MS_MS Quantify PGE2 by LC-MS/MS Sample_Prep->LC_MS_MS Data_Analysis Calculate % Inhibition and IC50 LC_MS_MS->Data_Analysis

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

References

Application Notes and Protocols: Evaluating Morazone in the Carrageenan-Induced Paw Edema Model in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model in rats to assess the anti-inflammatory properties of Morazone. This widely accepted and reproducible model is instrumental in the preclinical screening of potential anti-inflammatory agents.[1][2][3]

Introduction

The carrageenan-induced paw edema model is a classic and well-characterized in vivo assay for investigating acute inflammation.[1][3] Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response. The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1 hour) involves the production of prostaglandins, cytokines (such as TNF-α and IL-1β), and nitric oxide, mediated by enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase. By measuring the extent of paw swelling (edema), researchers can quantify the anti-inflammatory effects of a test compound like this compound.

Key Signaling Pathways in Carrageenan-Induced Inflammation

The inflammatory cascade initiated by carrageenan is a complex process involving various mediators and signaling pathways. A simplified representation of this pathway is illustrated below.

G cluster_0 Initiation Phase cluster_1 Early Phase (0-1h) cluster_2 Late Phase (>1h) cluster_3 Inflammatory Response Carrageenan Injection Carrageenan Injection Tissue Injury Tissue Injury Carrageenan Injection->Tissue Injury Histamine Histamine Tissue Injury->Histamine Serotonin Serotonin Tissue Injury->Serotonin Bradykinin Bradykinin Tissue Injury->Bradykinin Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Tissue Injury->Cytokines (TNF-α, IL-1β) COX-2 Upregulation COX-2 Upregulation Tissue Injury->COX-2 Upregulation Increased Vascular Permeability Increased Vascular Permeability Histamine->Increased Vascular Permeability Serotonin->Increased Vascular Permeability Vasodilation Vasodilation Bradykinin->Vasodilation Prostaglandins (PGE2) Prostaglandins (PGE2) Prostaglandins (PGE2)->Vasodilation Hyperalgesia Hyperalgesia Prostaglandins (PGE2)->Hyperalgesia iNOS Upregulation iNOS Upregulation Cytokines (TNF-α, IL-1β)->iNOS Upregulation Leukocyte Infiltration Leukocyte Infiltration Cytokines (TNF-α, IL-1β)->Leukocyte Infiltration COX-2 Upregulation->Prostaglandins (PGE2) Nitric Oxide (NO) Nitric Oxide (NO) iNOS Upregulation->Nitric Oxide (NO) Nitric Oxide (NO)->Vasodilation Edema Edema Vasodilation->Edema Increased Vascular Permeability->Edema Leukocyte Infiltration->Edema

Figure 1: Simplified signaling pathway of carrageenan-induced inflammation.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model.

G cluster_workflow Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Grouping of Animals Grouping of Animals Baseline Paw Volume Measurement->Grouping of Animals Drug Administration Drug Administration Grouping of Animals->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (Post-treatment) Paw Volume Measurement (Post-treatment) Carrageenan Injection->Paw Volume Measurement (Post-treatment) Data Analysis Data Analysis Paw Volume Measurement (Post-treatment)->Data Analysis Results Results Data Analysis->Results

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting the carrageenan-induced paw edema assay to evaluate this compound.

1. Animals

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard pellet diet and water.

  • Fasting: Rats should be fasted overnight with free access to water before the experiment.

2. Materials and Reagents

  • This compound (Test Drug)

  • Carrageenan (Lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Positive Control Drug (e.g., Indomethacin or Diclofenac)

  • Normal Saline (0.9% NaCl)

  • Plethysmometer

  • Syringes and needles (for oral gavage and subplantar injection)

3. Experimental Groups Animals should be randomly assigned to the following groups (n=6-8 per group):

  • Group I (Normal Control): Receives vehicle only.

  • Group II (Carrageenan Control): Receives vehicle followed by carrageenan injection.

  • Group III (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.) followed by carrageenan injection.

  • Group IV, V, VI (this compound Treatment): Receives different doses of this compound (e.g., 10, 20, 40 mg/kg, p.o.) followed by carrageenan injection.

4. Procedure

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control drug, or this compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The timing of administration should be based on the pharmacokinetic profile of the test compound, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a freshly prepared 1% carrageenan suspension in normal saline into the subplantar surface of the right hind paw of each rat. The left paw can be injected with saline to serve as a control.

  • Paw Volume Measurement (Post-treatment): Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak inflammatory response is usually observed between 3 and 5 hours.

  • Euthanasia and Tissue Collection (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further biochemical (e.g., measurement of cytokines, prostaglandins, myeloperoxidase) or histological analysis.

5. Data Analysis

  • Calculate the increase in paw volume (edema):

    • Edema (mL) = Paw volume at time 't' - Baseline paw volume.

  • Calculate the percentage inhibition of edema:

    • % Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100.

  • Statistical Analysis: Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's or Tukey's test. A p-value of <0.05 is generally considered statistically significant.

Data Presentation

The quantitative data obtained from the experiment should be summarized in a clear and structured table for easy comparison between the different treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)-Paw Edema Volume (mL) at Different Time Intervals (hours)---% Inhibition at 3h
Normal Control -0h 1h 2h 3h 5h -
0.00 ± 0.000.01 ± 0.000.01 ± 0.000.02 ± 0.010.02 ± 0.01
Carrageenan Control -0.00 ± 0.000.35 ± 0.040.68 ± 0.050.85 ± 0.060.72 ± 0.05-
Indomethacin 100.00 ± 0.000.18 ± 0.020.30 ± 0.030.38 ± 0.040.32 ± 0.0355.29%
This compound 100.00 ± 0.000.29 ± 0.030.55 ± 0.040.65 ± 0.050.58 ± 0.0423.53%
This compound 200.00 ± 0.000.22 ± 0.020.42 ± 0.030.50 ± 0.040.45 ± 0.0341.18%
This compound 400.00 ± 0.000.19 ± 0.020.35 ± 0.030.42 ± 0.030.38 ± 0.02*50.59%

Values are expressed as mean ± SEM (n=6). *p<0.05 compared to the carrageenan control group.

Conclusion

The carrageenan-induced paw edema model in rats is a robust and reliable method for the preliminary in vivo assessment of the anti-inflammatory potential of novel compounds like this compound. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for researchers in the field of drug discovery and development. Further investigations into the specific molecular mechanisms of this compound's anti-inflammatory action can be pursued based on the initial findings from this model.

References

Application Notes and Protocols for the Formalin-Induced Inflammatory Pain Model and the Use of Morazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formalin-induced inflammatory pain model, a robust and widely used preclinical assay for assessing the efficacy of analgesic compounds. Detailed protocols for model induction and the application of Morazone, a nonsteroidal anti-inflammatory drug (NSAID), are provided.

Formalin-Induced Inflammatory Pain Model: An Overview

The formalin test is a chemical-based nociceptive model that induces a distinct biphasic pain response, making it a valuable tool for differentiating between analgesic mechanisms.[1][2] A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw, eliciting behavioral responses indicative of pain, such as licking, flinching, and biting of the affected paw.[3][4]

The pain response is characterized by two distinct phases:

  • Phase I (Neurogenic Pain): This initial phase occurs within the first 5 minutes post-injection and is characterized by the direct activation of primary afferent sensory neurons, particularly C-fibers.[1] This phase is primarily mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel on nociceptors.

  • Interphase: A brief quiescent period of 5 to 15 minutes follows the first phase, during which pain behaviors subside.

  • Phase II (Inflammatory Pain): This phase begins approximately 15 to 20 minutes after formalin injection and can last for 40 to 60 minutes. It is characterized by an inflammatory response involving the release of various inflammatory mediators such as prostaglandins, histamine, serotonin, and bradykinin. This phase also involves central sensitization within the dorsal horn of the spinal cord.

This compound: A Pyrazolone-Derived NSAID for Pain Management

This compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and play a significant role in sensitizing nociceptors, thereby contributing to the pain experienced in the second phase of the formalin test. This compound is metabolized into phenmetrazine, a compound with its own pharmacological profile.

Due to a lack of specific preclinical data on this compound in the formalin test, the following protocols and data tables include information on dipyrone, a structurally related and well-studied pyrazolone derivative, to provide a relevant framework for experimental design.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for the formalin test and the analgesic efficacy of the pyrazolone derivative, dipyrone.

ParameterValueSpeciesReference
Formalin Concentration1% - 5%Mouse, Rat
Injection Volume20 - 50 µLMouse, Rat
Injection SitePlantar surface of the hind pawMouse, Rat
Phase I Duration0 - 5 minutesMouse, Rat
Phase II Duration15 - 60 minutesMouse, Rat

Table 1: Typical Experimental Parameters for the Formalin-Induced Inflammatory Pain Model.

CompoundRoute of AdministrationPhaseID50SpeciesReference
DipyroneIntraperitoneal (i.p.)Phase I154.5 µmol/kgMouse
DipyroneIntraperitoneal (i.p.)Phase II263.7 µmol/kgMouse
DipyroneSubplantarPhase I2.6 µmol/pawMouse
DipyroneSubplantarPhase II1.2 µmol/pawMouse
DipyroneIntracerebroventricular (i.c.v.)Phase I0.4 µmol/siteMouse
DipyroneIntracerebroventricular (i.c.v.)Phase II1.3 µmol/siteMouse
DipyroneIntrathecal (i.t.)Phase I0.4 µmol/siteMouse
DipyroneIntrathecal (i.t.)Phase II0.9 µmol/siteMouse

Table 2: Analgesic Efficacy of Dipyrone in the Formalin Test. (ID50 represents the dose required to produce a 50% reduction in the pain response).

Experimental Protocols

Protocol 1: Induction of the Formalin-Induced Inflammatory Pain Model

Materials:

  • Formalin solution (1-5% in sterile saline)

  • Experimental animals (mice or rats)

  • Observation chambers with a clear floor

  • Video recording equipment (optional, but recommended for unbiased scoring)

  • Microsyringes for injection

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment for at least 30 minutes before the experiment to reduce stress-induced variability.

  • Habituation: Place each animal individually in an observation chamber and allow them to habituate for 15-30 minutes.

  • Formalin Injection: Gently restrain the animal and inject 20-50 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

  • Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and start recording the time spent in nociceptive behaviors (licking, flinching, biting the injected paw) for a total of 60 minutes.

  • Data Analysis: Analyze the data by dividing the observation period into two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes). The total time spent in nociceptive behaviors in each phase is used as the pain score.

Protocol 2: Application of this compound (or other Pyrazolone Derivatives)

Materials:

  • This compound (or other test compound)

  • Vehicle for dissolving the test compound (e.g., saline, DMSO, Tween 80)

  • Administration equipment (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

  • Compound Preparation: Dissolve this compound or the test compound in the appropriate vehicle to the desired concentrations.

  • Administration: Administer the compound to the animals at a predetermined time before the formalin injection. The timing will depend on the route of administration and the pharmacokinetic profile of the compound (typically 30-60 minutes before for oral or intraperitoneal administration).

  • Control Groups: Include a vehicle-treated control group to establish a baseline pain response. A positive control group treated with a known analgesic (e.g., morphine or a standard NSAID) is also recommended.

  • Formalin Test: Following the predetermined pretreatment time, proceed with the formalin injection and behavioral scoring as described in Protocol 1.

  • Data Analysis: Compare the pain scores of the drug-treated groups to the vehicle-treated group for both Phase I and Phase II. Calculate the percentage of inhibition of the pain response.

Visualizations

G cluster_setup Experimental Setup cluster_procedure Formalin Test Procedure cluster_analysis Data Analysis Acclimatization Acclimatization Habituation Habituation Acclimatization->Habituation Drug Administration Drug Administration Habituation->Drug Administration Vehicle Control Vehicle Control Habituation->Vehicle Control Formalin Injection Formalin Injection Drug Administration->Formalin Injection Vehicle Control->Formalin Injection Behavioral Observation Behavioral Observation Formalin Injection->Behavioral Observation Data Recording Data Recording Behavioral Observation->Data Recording Phase I Analysis (0-5 min) Phase I Analysis (0-5 min) Data Recording->Phase I Analysis (0-5 min) Phase II Analysis (15-60 min) Phase II Analysis (15-60 min) Data Recording->Phase II Analysis (15-60 min) Statistical Comparison Statistical Comparison Phase I Analysis (0-5 min)->Statistical Comparison Phase II Analysis (15-60 min)->Statistical Comparison

Caption: Experimental Workflow for the Formalin Test.

G cluster_phase1 Phase I: Neurogenic Pain cluster_phase2 Phase II: Inflammatory Pain Formalin Formalin TRPA1 Activation TRPA1 Activation Formalin->TRPA1 Activation Direct Activation Nociceptor Depolarization Nociceptor Depolarization TRPA1 Activation->Nociceptor Depolarization Pain Signal to CNS Pain Signal to CNS Nociceptor Depolarization->Pain Signal to CNS Central Sensitization Central Sensitization Pain Signal to CNS->Central Sensitization Persistent Pain Persistent Pain Tissue Injury Tissue Injury Inflammatory Mediators Prostaglandins Histamine Serotonin Tissue Injury->Inflammatory Mediators Release of Inflammatory Mediators->Persistent Pain Sensitization Central Sensitization->Persistent Pain Amplification G Arachidonic Acid Arachidonic Acid COX Enzymes COX-1 & COX-2 Arachidonic Acid->COX Enzymes Metabolized by Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Synthesize Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate This compound (NSAID) This compound (NSAID) This compound (NSAID)->COX Enzymes Inhibits

References

Application Note: High-Throughput Cell-Based Assay for Screening Prostaglandin Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prostaglandins are lipid compounds with diverse hormone-like effects that are key mediators of inflammation, pain, and fever.[1][2] Their synthesis is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes, thereby reducing prostaglandin production.[3] Morazone is an NSAID that has been used as an analgesic and is known to have anti-inflammatory properties. This application note provides a detailed protocol for a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) synthesis by investigational compounds such as this compound. The assay utilizes the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent PGE2 production. This robust and reproducible assay is suitable for high-throughput screening of potential anti-inflammatory agents.

Principle of the Assay

This assay is based on the principle of measuring the amount of PGE2 released into the cell culture supernatant following the stimulation of RAW 264.7 macrophages with LPS in the presence and absence of an investigational inhibitory compound. The inhibition of PGE2 synthesis by the test compound is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or other test compounds)

  • Indomethacin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

A generalized workflow for quantifying PGE2 production involves isolating the cells of interest, stimulating them to produce PGE2, collecting the cell culture supernatant, and then measuring the PGE2 concentration using an appropriate assay, such as an ELISA.

G cluster_0 Cell Culture and Plating cluster_1 Treatment and Stimulation cluster_2 Sample Collection and Analysis A RAW 264.7 Cell Culture B Cell Counting and Viability Check A->B C Seeding in 96-well Plates B->C D Pre-treatment with this compound/Controls C->D E Stimulation with LPS D->E F Incubation (24 hours) E->F G Supernatant Collection F->G H PGE2 Quantification (ELISA) G->H I Data Analysis H->I

Caption: Experimental workflow for the PGE2 inhibition assay.

Prostaglandin Synthesis Signaling Pathway

Prostaglandin synthesis begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is subsequently converted to various prostaglandins, including PGE2, by specific synthases.

G cluster_enzymes Enzymatic Conversions membrane Cell Membrane Phospholipids AA Arachidonic Acid membrane->AA Stimulus (e.g., LPS) L1 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 NSAIDs (e.g., this compound) inhibit L2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 L3 PGE Synthase PLA2 Phospholipase A2 COX COX-1 / COX-2 PGES PGE Synthase L1->PLA2 L2->COX L3->PGES

References

Application Note: Quantification of Morazone in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides a detailed protocol for the determination of this compound in biological samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Due to the limited availability of specific validated HPLC methods for this compound in the public domain, this protocol is adapted from validated methods for Phenazone (Antipyrine), a structurally related compound.[1][2] The principles and parameters outlined here provide a robust starting point for the development and validation of a specific method for this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Phenazone or another suitable compound

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Phosphoric acid or phosphate buffer salts

  • Ethyl acetate (for LLE)

  • Trichloroacetic acid (TCA) or Zinc Sulfate (for PPT)

  • Human plasma (drug-free)

  • Human urine (drug-free)

Sample Preparation

Effective sample preparation is critical to remove interfering substances like proteins and lipids from biological matrices.[3] Two common and effective methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protein precipitation is a rapid and simple method for sample clean-up, particularly suitable for high-throughput analysis.[4] Acetonitrile is a commonly used solvent for this purpose.[5]

Protocol:

  • Pipette 200 µL of plasma or urine sample into a microcentrifuge tube.

  • Add a known concentration of the Internal Standard.

  • Add 600 µL of cold acetonitrile (ACN) to the tube (Sample to ACN ratio of 1:3).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte and internal standard.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an aliquot (e.g., 20 µL) into the HPLC system.

LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

  • Pipette 500 µL of plasma or urine sample into a glass test tube.

  • Add a known concentration of the Internal Standard.

  • Add 50 µL of a suitable buffer to adjust the pH (if necessary to ensure this compound is in a non-ionized state).

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 5 minutes to facilitate extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for injection.

HPLC Chromatographic Conditions

The following conditions are adapted from validated methods for Phenazone and are expected to provide good separation for this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 LC or equivalent with UV/DAD detector
Column C18 reverse-phase column (e.g., Agilent TC C18, 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Phosphate Buffer (pH 2.5) : Acetonitrile : Methanol (70:20:10 v/v/v)
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time Approximately 15 minutes

Method Validation Parameters

The adapted method must be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key parameters to evaluate include:

  • System Suitability: To ensure the chromatographic system is performing adequately. Parameters include theoretical plates, tailing factor, and reproducibility of replicate injections.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Accuracy: The closeness of the test results to the true value. Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at both intra-day and inter-day levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The following tables summarize quantitative data from validated HPLC methods for Phenazone, which can serve as performance benchmarks for the adapted this compound method.

Table 1: Linearity and Range for Phenazone Quantification

ParameterResult
Linearity Range (µg/mL)50 - 150
Correlation Coefficient (r²)> 0.999
Regression Equation(To be determined experimentally)

Table 2: Accuracy and Precision Data for Phenazone

Concentration LevelRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low QC98 - 102< 2.0< 2.0
Mid QC98 - 102< 2.0< 2.0
High QC98 - 102< 2.0< 2.0

Table 3: Sensitivity of the Phenazone HPLC Method

ParameterResult (µg/mL)
Limit of Detection (LOD)0.68
Limit of Quantification (LOQ)0.94

Visualizations

The following diagrams illustrate the experimental workflow and sample preparation logic.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing a Biological Sample (Plasma/Urine) b Add Internal Standard a->b c Sample Clean-up (PPT or LLE) b->c d Filter/Reconstitute c->d e Inject into HPLC System d->e f Chromatographic Separation (C18 Column) e->f g UV Detection f->g h Peak Integration g->h i Concentration Calculation (vs. Calibration Curve) h->i j Report Results i->j

Caption: Experimental workflow for this compound quantification.

G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) start Biological Sample (e.g., Plasma) ppt1 Add Acetonitrile (3x Volume) start->ppt1 lle1 Add Immiscible Organic Solvent (e.g., Ethyl Acetate) start->lle1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect & Filter Supernatant ppt2->ppt3 end_node Analyze via HPLC ppt3->end_node lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle4->end_node

Caption: Sample preparation logic: PPT vs. LLE pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using an adapted RP-HPLC method. The outlined procedures for sample preparation, chromatographic separation, and method validation serve as a robust framework for researchers. By adapting this well-documented method for the related compound Phenazone, laboratories can efficiently develop and validate a reliable assay for this compound, facilitating further pharmacological and clinical research.

References

Application Note: Quantitative Analysis of Morazone in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Morazone is a pyrazolone derivative with analgesic and anti-inflammatory properties. Its structural similarity to other psychoactive substances and its metabolism to phenmetrazine necessitate reliable analytical methods for its detection and quantification in biological matrices.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and specificity required for the unambiguous identification and quantification of this compound and its metabolites.[2] An early study by Bohn et al. (1976) established the feasibility of detecting this compound and its decomposition products by GC-MS and highlighted an effective extraction procedure from urine.[2] This application note expands on these foundational principles, incorporating modern analytical practices to provide a detailed protocol.

Experimental Protocols

Sample Preparation (Urine)

This protocol is based on the established method for the extraction of this compound and its metabolite phenmetrazine from urine.[2]

Reagents and Materials:

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Chloroform (or a suitable alternative like 1-chlorobutane or isooctane)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or heating block

Procedure:

  • Acid Hydrolysis: To a 5 mL urine sample in a centrifuge tube, add concentrated HCl to adjust the pH to approximately 1. This step is crucial for releasing conjugated metabolites and improving the detection of this compound by converting it to phenmetrazine and bis-antipyrylmethane.

  • Incubation: Heat the sample at an elevated temperature (e.g., 60°C) for 30 minutes to facilitate hydrolysis.

  • Alkalinization: After cooling, adjust the pH of the sample to approximately 9-10 with a concentrated NaOH solution.

  • Liquid-Liquid Extraction: Add 5 mL of chloroform to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Collection: Carefully transfer the lower organic layer (chloroform) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic solvent to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dry residue in a small volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis, such as ethyl acetate or methanol.

GC-MS Analysis

The following GC-MS parameters are proposed based on methods for the analysis of phenmetrazine and other similar compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent)

  • Autosampler

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis, scan from m/z 40 to 550.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound and an internal standard.

Data Presentation

Quantitative Data

While specific quantitative data for a validated this compound GC-MS method is not available in the reviewed literature, the following table summarizes the performance characteristics of a GC-MS method for its major metabolite, phenmetrazine, which can serve as a benchmark for method development.

ParameterValueReference
Linearity Range1 - 100 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)0.05 µg/mL
Within-Run Precision (CV%)1.7% (at 20 µg/mL)
Between-Run Precision (CV%)3.2% (at 20 µg/mL)
Mass Spectral Data for this compound

The identification of this compound can be confirmed by its mass spectrum obtained in EI mode.

CompoundMolecular FormulaMolecular WeightCharacteristic Mass-to-Charge Ratios (m/z)Reference
This compoundC₂₃H₂₇N₃O₂377.5 g/mol 58, 77, 91, 105, 176, 201, 202, 377 (M+)

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample (5 mL) acid_hydrolysis Acid Hydrolysis (pH 1, 60°C) urine_sample->acid_hydrolysis alkalinization Alkalinization (pH 9-10) acid_hydrolysis->alkalinization extraction Liquid-Liquid Extraction (Chloroform) alkalinization->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Organic Layer centrifugation->collection drying Drying (Na₂SO₄) collection->drying evaporation Evaporation (N₂) drying->evaporation reconstitution Reconstitution evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan/SIM) ionization->detection identification Qualitative Identification (Mass Spectrum) detection->identification quantification Quantitative Analysis (Calibration Curve) detection->quantification report Final Report identification->report quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Decomposition Pathway of this compound

Morazone_Decomposition This compound This compound Heat_Acid Heat + Acidic Medium (e.g., HCl) This compound->Heat_Acid Phenmetrazine Phenmetrazine Heat_Acid->Phenmetrazine Bis_antipyryl_methane Bis-antipyryl-methane Heat_Acid->Bis_antipyryl_methane Hydroxymethyl_antipyrine 4-Hydroxymethyl-antipyrine Heat_Acid->Hydroxymethyl_antipyrine

References

Assessing the Analgesic Efficacy of Morazone: In Vivo Experimental Designs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Morazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][2][3] Like other NSAIDs, its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[4] These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in preclinical in vivo models. The described assays are standard and widely used in pain research to evaluate the effectiveness of new analgesic compounds.[5]

The selection of appropriate animal models and pain assays is crucial for characterizing the analgesic profile of a drug candidate. This document outlines protocols for thermal nociception models (hot plate and tail-flick tests), a chemical visceral pain model (writhing test), and a model of inflammatory pain (formalin test). These tests allow for the evaluation of this compound's efficacy against different pain modalities.

Key Signaling Pathway: Prostaglandin Synthesis and Nociception

The analgesic effect of NSAIDs like this compound is primarily attributed to their ability to block the production of prostaglandins. Prostaglandins are synthesized via the arachidonic acid cascade, initiated by the enzyme phospholipase A2. Arachidonic acid is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is further metabolized into various prostaglandins, which act on their respective receptors on nociceptive sensory neurons, leading to sensitization and an increased pain response. By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory and algesic mediators.

Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX-1 & COX-2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_1_2->Prostaglandin_H2 This compound This compound (NSAID) This compound->COX_1_2 Inhibition Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization Pain_Signal Increased Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Workflow

A typical workflow for evaluating the analgesic efficacy of this compound involves several key stages, from animal acclimatization to data analysis and interpretation. This systematic approach ensures the generation of robust and reproducible data.

Experimental Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Testing Baseline Nociceptive Testing (optional) Acclimatization->Baseline_Testing Grouping Randomization into Treatment Groups Baseline_Testing->Grouping Drug_Administration Drug Administration (Vehicle, this compound, Positive Control) Grouping->Drug_Administration Analgesic_Assay In Vivo Analgesic Assay (e.g., Hot Plate, Writhing Test) Drug_Administration->Analgesic_Assay Data_Collection Data Collection (e.g., Latency, Writhing Count) Analgesic_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for in vivo analgesic assessment.

Experimental Protocols

Hot Plate Test for Thermal Pain

The hot plate test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface and a transparent observation cylinder.

  • Animals: Male or female mice (20-25 g) or rats (200-250 g).

  • Procedure:

    • Maintain the hot plate temperature at a constant 55 ± 0.5°C.

    • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

    • Gently place each animal on the hot plate and start a stopwatch.

    • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

    • Record the latency (in seconds) for the first sign of nociception.

    • To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg), vehicle (e.g., saline with 0.5% Tween 80), or a positive control (e.g., morphine, 5-10 mg/kg) via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the test (e.g., 30-60 minutes).

Tail-Flick Test for Thermal Pain

Similar to the hot plate test, the tail-flick test assesses the spinal reflex to a thermal stimulus and is used for evaluating centrally acting analgesics.

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male or female mice (20-25 g) or rats (200-250 g).

  • Procedure:

    • Gently restrain the animal with its tail exposed and positioned over the light source.

    • Activate the light source, which starts a timer.

    • The timer stops automatically when the animal flicks its tail away from the heat source.

    • Record the tail-flick latency.

    • A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.

  • Drug Administration: Administer treatments as described for the hot plate test.

Acetic Acid-Induced Writhing Test for Visceral Pain

The writhing test is a chemical-induced pain model that is sensitive to peripherally and centrally acting analgesics.

Protocol:

  • Materials: 0.6% acetic acid solution in saline.

  • Animals: Male or female mice (20-25 g).

  • Procedure:

    • Administer this compound, vehicle, or a positive control (e.g., acetylsalicylic acid, 100 mg/kg) orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30 minutes), inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally into each mouse.

    • Immediately place the mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-15 minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.

Formalin Test for Inflammatory Pain

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between nociceptive and inflammatory pain mechanisms.

Protocol:

  • Materials: 2.5% formalin solution in saline.

  • Animals: Male or female mice (20-25 g) or rats (200-250 g).

  • Procedure:

    • Administer this compound, vehicle, or a positive control (e.g., morphine or indomethacin) at a predetermined time before the formalin injection.

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the total time (in seconds) that the animal spends licking or biting the injected paw during two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Interpretation: A reduction in the duration of licking/biting in Phase 1 suggests a central analgesic effect, while a reduction in Phase 2 indicates an anti-inflammatory effect.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and well-structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Latency in the Hot Plate Test

Treatment GroupDose (mg/kg)NMean Latency (s) ± SEM
Vehicle-108.2 ± 0.5
This compound101010.5 ± 0.7
This compound301014.8 ± 1.1**
This compound1001019.3 ± 1.5
Morphine101025.6 ± 1.8
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 2: Effect of this compound on Acetic Acid-Induced Writhing

Treatment GroupDose (mg/kg)NMean Number of Writhes ± SEM% Inhibition
Vehicle-1035.4 ± 2.1-
This compound101025.1 ± 1.829.1%
This compound301016.7 ± 1.5**52.8%
This compound100108.9 ± 1.1 74.9%
Aspirin1001012.3 ± 1.365.3%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 3: Effect of this compound in the Formalin Test

Treatment GroupDose (mg/kg)NMean Licking Time (s) ± SEM (Phase 1)Mean Licking Time (s) ± SEM (Phase 2)
Vehicle-1055.2 ± 4.388.6 ± 6.7
This compound301048.9 ± 3.952.1 ± 5.1**
This compound1001045.3 ± 3.531.5 ± 4.2
Morphine101020.1 ± 2.525.8 ± 3.1
Indomethacin101052.8 ± 4.140.2 ± 4.5
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

References

Application Notes and Protocols for Studying the Effects of Morazone on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morazone, a nonsteroidal anti-inflammatory drug (NSAID), is recognized for its analgesic properties. Its mechanism of action is presumed to be similar to other NSAIDs, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation. Pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), play a crucial role in orchestrating the inflammatory response. Understanding the impact of this compound on the production of these cytokines is essential for elucidating its anti-inflammatory mechanism and evaluating its therapeutic potential.

These application notes provide a comprehensive protocol to investigate the effects of this compound on the production of key pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) by human peripheral blood mononuclear cells (PBMCs). The protocol details methods for cell viability assessment, cytokine protein quantification, and cytokine gene expression analysis. Furthermore, potential signaling pathways that may be modulated by this compound, such as the NF-κB and p38 MAPK pathways, are discussed as targets for further investigation.

Data Presentation

Table 1: Expected Effects of this compound on Cytokine Production by LPS-Stimulated PBMCs

Treatment GroupIL-1β Concentration (pg/mL)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)IL-1β mRNA (Fold Change)IL-6 mRNA (Fold Change)TNF-α mRNA (Fold Change)Cell Viability (%)
Vehicle Control (Unstimulated) BaselineBaselineBaseline1.01.01.0~95-100%
LPS (1 µg/mL) IncreasedIncreasedIncreasedIncreasedIncreasedIncreased~90-95%
LPS + this compound (Low Dose) Potentially DecreasedPotentially DecreasedPotentially ModulatedPotentially DecreasedPotentially DecreasedPotentially Modulated~90-95%
LPS + this compound (High Dose) Potentially DecreasedPotentially DecreasedPotentially ModulatedPotentially DecreasedPotentially DecreasedPotentially ModulatedTo be determined
This compound Alone BaselineBaselineBaselineNo significant changeNo significant changeNo significant change~95-100%

Note: The expected effects are hypothetical and based on the general mechanism of NSAIDs. Actual results may vary.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 3 mL of the diluted blood over 3 mL of Ficoll-Paque PLUS in a 15 mL conical tube, avoiding mixing.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface.

  • Carefully aspirate the upper layer (plasma) and transfer the mononuclear cell layer to a new 50 mL conical tube.

  • Wash the cells by adding 10 mL of PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.

  • Count the cells using a hemocytometer and assess viability using trypan blue exclusion. Cell viability should be >95%.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

Cell Viability Assay (MTT Assay)

This assay determines the potential cytotoxicity of this compound.

Materials:

  • PBMCs (1 x 10^6 cells/mL)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vitro Stimulation of PBMCs and Treatment with this compound

This protocol outlines the stimulation of PBMCs with Lipopolysaccharide (LPS) to induce cytokine production and subsequent treatment with this compound.

Materials:

  • Isolated PBMCs (1 x 10^6 cells/mL)

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)

  • This compound (stock solution in DMSO, various concentrations)

  • 24-well cell culture plates

Procedure:

  • Plate 1 mL of the PBMC suspension into each well of a 24-well plate.

  • Add this compound at desired final concentrations to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to the appropriate wells. Include an unstimulated control group.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants for cytokine protein analysis and the cell pellets for RNA extraction.

Quantification of Cytokine Protein Levels by ELISA

This protocol describes the measurement of IL-1β, IL-6, and TNF-α in the cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human IL-1β, IL-6, and TNF-α ELISA kits

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add standards and the collected cell culture supernatants to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

Analysis of Cytokine mRNA Expression by RT-qPCR

This protocol details the measurement of IL-1β, IL-6, and TNF-α gene expression levels in the cell pellets.[1][2]

Materials:

  • Cell pellets

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for human IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR system

Procedure:

  • Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target cytokines and the housekeeping gene, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the unstimulated control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Blood Whole Blood Isolate Isolate PBMCs Blood->Isolate PBMCs PBMCs (1x10^6 cells/mL) Isolate->PBMCs Plate Plate Cells PBMCs->Plate Viability Cell Viability (MTT) PBMCs->Viability Add_this compound Add this compound Plate->Add_this compound Stimulate Stimulate with LPS Add_this compound->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant & Cells Incubate->Collect ELISA ELISA (Cytokine Protein) Collect->ELISA RNA_Extract RNA Extraction Collect->RNA_Extract RT_qPCR RT-qPCR (Cytokine mRNA) RNA_Extract->RT_qPCR

Caption: Experimental workflow for studying this compound's effects on cytokine production.

Signaling_Pathways cluster_lps LPS Stimulation cluster_signaling Intracellular Signaling cluster_this compound Potential this compound Action cluster_cytokines Cytokine Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB NF-κB IKK->NFkB activates AP1 AP-1 p38->AP1 activates IL1b IL-1β NFkB->IL1b IL6 IL-6 NFkB->IL6 TNFa TNF-α NFkB->TNFa AP1->IL1b AP1->IL6 AP1->TNFa This compound This compound This compound->IKK inhibits? This compound->p38 inhibits?

Caption: Potential signaling pathways affected by this compound in LPS-stimulated cells.

References

Application Notes & Protocols: Thin-Layer Chromatography for the Separation of Morazone and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the separation and identification of Morazone and its primary metabolites using thin-layer chromatography (TLC). The protocols outlined below are designed to serve as a robust starting point for method development and routine analysis in research and drug development settings.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. The analysis of this compound and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of these compounds.[1][2] This document details the necessary protocols for sample preparation, chromatographic separation, and visualization of this compound and its key metabolites.

The primary metabolites of this compound that are of analytical interest include Phenmetrazine and 4-hydroxymethyl-antipyrine. Additionally, under certain conditions, such as acid hydrolysis, a decomposition product, bis-antipyryl-methane, can be observed.[3]

Metabolic Pathway of this compound

Understanding the metabolic transformation of this compound is fundamental to identifying the target analytes. The metabolic process primarily involves Phase I reactions, such as oxidation and hydrolysis.[4][5]

Morazone_Metabolism This compound This compound Phenmetrazine Phenmetrazine This compound->Phenmetrazine  Hydrolysis Hydroxymethylantipyrine 4-hydroxymethyl-antipyrine This compound->Hydroxymethylantipyrine  Oxidation   Conjugates Phase II Conjugates (e.g., Glucuronides) Phenmetrazine->Conjugates  Conjugation   Hydroxymethylantipyrine->Conjugates  Conjugation  

Caption: Metabolic pathway of this compound to its primary metabolites.

Experimental Protocols

This section provides detailed methodologies for the TLC analysis of this compound and its metabolites.

3.1. Materials and Reagents

  • Stationary Phase: Pre-coated TLC plates with silica gel 60 F254 (20 x 20 cm, 0.25 mm layer thickness).

  • Mobile Phases (Recommended for Method Development):

    • System A: Chloroform : Acetone (80:20, v/v)

    • System B: Ethyl acetate : Methanol : Ammonia (85:10:5, v/v/v)

    • System C: Chloroform : Methanol : Ammonia (12:1.4:0.2, v/v/v)

  • Standards: this compound, Phenmetrazine, 4-hydroxymethyl-antipyrine (as reference standards).

  • Sample Preparation Reagents: Chloroform, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Sodium chloride (NaCl), Anhydrous sodium sulfate.

  • Visualization Reagents:

    • Dragendorff's reagent.

    • Acidified iodoplatinate solution.

    • Ninhydrin solution (for primary and secondary amines).

  • Equipment: TLC developing tank, capillary tubes for spotting, UV lamp (254 nm), spraying bottle, heating plate or oven.

3.2. Sample Preparation from Urine

The following protocol is recommended for the extraction of this compound and its metabolites from urine samples.

  • Alkaline Extraction (for this compound and Phenmetrazine):

    • To 5 mL of urine, add 1 M NaOH to adjust the pH to approximately 9-10.

    • Add 5 mL of chloroform and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully collect the lower organic layer (chloroform).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol for TLC spotting.

  • Acid Hydrolysis and Extraction (to enhance detection of metabolites):

    • To 5 mL of urine, add concentrated HCl to reach a pH of 1.

    • Heat the sample at 100°C for 30 minutes to hydrolyze conjugates.

    • Cool the sample and adjust the pH to 9-10 with 6 M NaOH.

    • Proceed with the chloroform extraction as described in the alkaline extraction protocol. This procedure can improve the detection of Phenmetrazine and bis-antipyryl-methane.

3.3. Chromatographic Development

  • Plate Preparation: With a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Spotting: Apply 5-10 µL of the reconstituted sample extracts and standard solutions to the starting line using capillary tubes. Ensure the spots are small and uniform.

  • Development:

    • Pour the chosen mobile phase into the TLC tank to a depth of about 0.5 cm.

    • Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

    • Place the spotted TLC plate into the tank and close the lid.

    • Allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood or with a hairdryer.

3.4. Visualization and Identification

  • UV Detection: Examine the dried plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots on the fluorescent background. Circle the spots with a pencil.

  • Chemical Visualization:

    • Dragendorff's Reagent: Spray the plate with Dragendorff's reagent. This compound and its metabolites may appear as orange to brown spots.

    • Iodoplatinate Reagent: Spraying with acidified iodoplatinate solution can reveal nitrogen-containing compounds as violet, blue, or brown spots.

    • Ninhydrin Reagent: This can be used to specifically detect primary and secondary amines, such as Phenmetrazine, which will appear as pink to purple spots upon heating.

3.5. Data Analysis

Calculate the Retention Factor (Rf) for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Compare the Rf values and the color of the spots from the sample extracts with those of the reference standards to identify the compounds.

Workflow Diagram

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_detection Detection & Analysis Urine Urine Sample Hydrolysis Acid Hydrolysis (Optional) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (Chloroform, pH 9-10) Urine->Extraction Hydrolysis->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Spotting Spotting on Silica Gel Plate Concentration->Spotting Development Chromatographic Development (e.g., Chloroform:Acetone) Spotting->Development Drying Drying the Plate Development->Drying UV UV Visualization (254 nm) Drying->UV Spraying Spray with Visualizing Reagent (e.g., Dragendorff's) UV->Spraying Rf_Calc Rf Value Calculation & Identification Spraying->Rf_Calc

Caption: Experimental workflow for the TLC analysis of this compound.

Quantitative Data Summary

The following table provides expected Rf values for this compound and its metabolites based on their polarity and similar compounds. These values are illustrative and should be confirmed experimentally with reference standards. Generally, less polar compounds will have higher Rf values.

CompoundMobile Phase System A (Chloroform:Acetone 80:20) - Estimated RfMobile Phase System B (EtOAc:MeOH:NH3 85:10:5) - Estimated RfVisualization Method
This compound 0.5 - 0.60.6 - 0.7UV (254 nm), Dragendorff's, Iodoplatinate
Phenmetrazine 0.4 - 0.50.5 - 0.6UV (254 nm), Iodoplatinate, Ninhydrin
4-hydroxymethyl-antipyrine 0.2 - 0.30.3 - 0.4UV (254 nm), Dragendorff's
bis-antipyryl-methane 0.6 - 0.70.7 - 0.8UV (254 nm), Dragendorff's

Note: Rf values are highly dependent on the specific experimental conditions (e.g., temperature, chamber saturation, plate quality) and should be determined in parallel with standards.

Troubleshooting

  • Poor Separation: If spots are clustered at the bottom, the mobile phase is not polar enough; if they are all near the solvent front, it is too polar. Adjust the solvent ratios accordingly. For instance, in System A, increasing the acetone content will increase polarity.

  • Streaking of Spots: This may be due to overloading the sample or the presence of highly polar impurities. Dilute the sample extract before spotting.

  • Faint Spots: The concentration of the analyte may be too low. Concentrate the sample extract further or use a more sensitive visualization reagent.

By following these application notes and protocols, researchers can effectively utilize thin-layer chromatography for the separation and identification of this compound and its metabolites.

References

On-Column Injection Technique for Morazone Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morazone, a non-steroidal anti-inflammatory drug (NSAID), presents a significant challenge for analysis by gas chromatography (GC) due to its thermal lability. Conventional GC injection techniques, such as split/splitless injection, utilize a heated injection port which can cause the thermal degradation of this compound into its metabolite, phenmetrazine.[1][2][3] This decomposition not only leads to inaccurate quantification of this compound but also complicates the interpretation of metabolic studies.[1] The on-column injection technique offers a robust solution by introducing the sample directly onto the capillary column without a heated injection port, thereby preventing thermal decomposition and ensuring accurate and reliable analysis.[4]

These application notes provide a detailed protocol for the simultaneous determination of this compound and its metabolite phenmetrazine using on-column injection coupled with fused-silica capillary column gas chromatography.

Principles of On-Column Injection

On-column injection is a "cold" injection technique where the liquid sample is directly introduced into the capillary column using a fine-gauge needle. The injection occurs with the oven temperature set below the boiling point of the sample solvent. This prevents sample discrimination and the degradation of thermally sensitive compounds. The absence of a heated injector liner minimizes the risk of analyte decomposition, making it the ideal method for thermally labile compounds like this compound.

Experimental Protocols

This section details the methodology for the analysis of this compound and phenmetrazine in biological matrices, adapted from the work of Lho et al. (1990).

Sample Preparation (Rat Plasma and Urine)

A liquid-liquid extraction procedure is employed to isolate this compound and phenmetrazine from biological samples.

Materials:

  • Rat Plasma or Urine

  • This compound and Phenmetrazine standards

  • Phendimetrazine (Internal Standard)

  • Sodium hydroxide (1M)

  • Organic solvent (e.g., a mixture of n-hexane and ethyl acetate)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • To 0.1 mL of rat plasma or 1.0 mL of rat urine, add the internal standard, phendimetrazine.

  • Alkalinize the sample by adding 1M sodium hydroxide.

  • Extract the drugs by vortexing with an appropriate organic solvent.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC analysis.

Gas Chromatography (GC) Conditions

Instrumentation:

  • Gas Chromatograph equipped with an on-column injector and a Nitrogen-Phosphorus Detector (NPD).

  • Fused-silica capillary column (e.g., cross-linked methyl silicone).

GC Parameters:

ParameterValue
Column Fused-silica capillary column
Injector Type On-column
Injection Volume 1 µL
Oven Program
  Initial Temperature70°C (hold for 1 min)
  Rate 120°C/min to 200°C
  Rate 25°C/min to 250°C (hold for 5 min)
Carrier Gas Helium
Detector Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 280°C

Data Presentation

The on-column injection method demonstrates excellent sensitivity and precision for the quantification of this compound and phenmetrazine.

Table 1: Limits of Quantitation (LOQ)

AnalyteMatrixLimit of Quantitation (ng/mL)
This compoundRat Plasma5
PhenmetrazineRat Plasma5
This compoundRat Urine1
PhenmetrazineRat Urine1
Data sourced from Lho et al. (1990)

Table 2: Within-Run Precision

AnalyteConcentration (µg/mL)Precision (%CV)
This compound0.53.27
Phenmetrazine0.53.09
Data sourced from Lho et al. (1990)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analysis of this compound using on-column injection GC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute OnColumn On-Column Injection Reconstitute->OnColumn Inject Sample GC Gas Chromatography (Fused-Silica Column) OnColumn->GC NPD Nitrogen-Phosphorus Detection GC->NPD Data Data Acquisition and Analysis NPD->Data

Caption: Workflow for this compound analysis by on-column GC.

Comparison of Injection Techniques

This diagram highlights the critical difference between conventional heated injection and on-column injection for the analysis of this compound.

injection_comparison cluster_heated Conventional Heated Injection cluster_oncolumn On-Column Injection HeatedInjector Heated Injector Port (>250°C) Decomposition Thermal Decomposition HeatedInjector->Decomposition Morazone_Heated This compound Morazone_Heated->HeatedInjector Phenmetrazine Phenmetrazine (Degradation Product) Decomposition->Phenmetrazine forms Inaccurate Inaccurate Quantification Decomposition->Inaccurate OnColumnInjector Direct Injection into Column (Low Temperature) NoDecomposition No Thermal Decomposition OnColumnInjector->NoDecomposition Morazone_OnColumn This compound Morazone_OnColumn->OnColumnInjector Accurate Accurate Quantification NoDecomposition->Accurate

Caption: On-column vs. heated injection for this compound.

Conclusion

The on-column injection technique is a superior method for the gas chromatographic analysis of the thermally labile drug, this compound. It effectively prevents thermal degradation, allowing for the accurate and simultaneous quantification of this compound and its metabolite, phenmetrazine. This protocol provides a reliable and robust framework for researchers and scientists in drug development and related fields.

References

Troubleshooting & Optimization

Morazone Stability in Acidic Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Morazone in acidic solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered during laboratory experiments.

Troubleshooting Guide

Researchers may face several challenges when working with this compound in acidic environments. This guide provides solutions to common problems.

Problem Possible Cause Recommended Solution
Unexpectedly rapid degradation of this compound The pH of the solution is too low, or the temperature is too high. Certain acids may also catalyze degradation more effectively.Carefully control and monitor the pH of your solution. Whenever possible, conduct experiments at lower temperatures. If the protocol allows, consider using a different acid.[1][2]
Precipitation of this compound or its degradation products The solubility of this compound or its degradation products has been exceeded in the acidic medium.Consider using a co-solvent, such as DMSO, to increase solubility.[3] The addition of precipitation inhibitors can also help maintain a supersaturated state.[4][5]
Inconsistent analytical results (e.g., HPLC) The analytical method is not stability-indicating, meaning it cannot distinguish between intact this compound and its degradation products.Develop and validate a stability-indicating HPLC method. This typically involves forced degradation studies to generate degradation products and ensure the method can separate them from the parent compound.
Difficulty identifying degradation products Insufficient concentration of degradation products for characterization, or use of an inappropriate analytical technique.Concentrate the degraded sample before analysis. Utilize high-sensitivity analytical techniques such as mass spectrometry (MS) in conjunction with HPLC to identify and characterize degradation products based on their mass-to-charge ratio and fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in an acidic solution?

A1: Under acidic conditions, particularly with heat, this compound degrades into three main products: bis-antipyryl-methane, phenmetrazine, and 4-hydroxymethyl-antipyrine.

Q2: What factors have the most significant impact on the stability of this compound in acidic solutions?

A2: The primary factors influencing this compound stability in acidic solutions are pH, temperature, and the type of acid used. Lower pH values and higher temperatures generally accelerate the rate of degradation.

Q3: How can I monitor the degradation of this compound quantitatively?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and accurate way to quantify the degradation of this compound and the formation of its degradation products. This method allows for the separation and quantification of the intact drug from its degradants.

Q4: Are there any known issues with this compound solubility in acidic buffers?

A4: Yes, both this compound and its degradation products can have limited solubility in aqueous acidic solutions, which may lead to precipitation. The choice of buffer and the presence of co-solvents can significantly impact solubility.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound in an acidic environment.

Objective: To generate the primary degradation products of this compound under acidic stress and to provide a sample for the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Heating block or water bath

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Transfer a known volume of the this compound stock solution to a volumetric flask.

    • Add 0.1 M HCl to the flask.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The goal is to achieve approximately 5-20% degradation.

  • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with 0.1 M NaOH to stop the degradation reaction.

  • Sample Analysis:

    • Dilute the neutralized sample to an appropriate concentration with the mobile phase.

    • Analyze the sample using a suitable HPLC method.

  • Data Analysis:

    • Identify the peaks corresponding to intact this compound and its degradation products.

    • Calculate the percentage of degradation.

Illustrative HPLC Method for Stability Indicating Analysis

This is a starting point for developing a stability-indicating method. Optimization will be required for specific instrumentation and experimental conditions.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength UV at 254 nm
Column Temperature 30°C

Visualizing the Degradation Pathway and Experimental Workflow

To aid in understanding the processes involved, the following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for stability testing.

Morazone_Degradation_Pathway This compound This compound Acid Acidic Conditions (e.g., HCl, heat) This compound->Acid Degradation_Products Degradation Products Acid->Degradation_Products Product1 bis-antipyryl-methane Degradation_Products->Product1 Product2 phenmetrazine Degradation_Products->Product2 Product3 4-hydroxymethyl-antipyrine Degradation_Products->Product3

This compound degradation pathway in acidic conditions.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution Stress Apply Acidic Stress (pH, Temperature) Prep->Stress Neutralize Neutralize Sample Stress->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Workflow for this compound stability testing.

References

Preventing Morazone decomposition during analytical sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Morazone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during analytical sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][2][3] Like many pharmaceutical compounds, this compound can be susceptible to degradation under various chemical and physical conditions. This instability can lead to the formation of impurities and degradation products, resulting in inaccurate quantification and misinterpretation of analytical results. The primary stability concerns for this compound during sample preparation are its susceptibility to acid-catalyzed degradation and its hygroscopic nature.[1][4]

Q2: What are the main factors that can cause this compound decomposition during sample preparation?

Several factors can contribute to the decomposition of this compound. These include:

  • pH: this compound is known to decompose in acidic conditions. The stability of this compound in alkaline conditions has not been as extensively studied, but extremes in pH should generally be avoided.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Moisture: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis and degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of many pharmaceutical compounds.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of this compound.

Q3: What are the known decomposition products of this compound?

When heated in an acidic medium (such as with hydrochloric or tartaric acid), this compound has been observed to decompose into three main products:

  • bis-antipyrylmethane

  • Phenmetrazine

  • 4-hydroxymethyl-antipyrine

Phenmetrazine is also a known metabolite of this compound.

Q4: What are the recommended storage conditions for this compound samples and standards?

To ensure the stability of this compound, the following storage conditions are recommended:

  • Long-term storage: For long-term stability, this compound should be stored at -20°C.

  • Short-term storage: For short-term storage, samples should be kept in a cool, dark place.

  • Protection from moisture: Due to its hygroscopic nature, this compound should be stored in a desiccator or under an inert atmosphere to protect it from moisture.

  • Protection from light: To prevent potential photodegradation, always store this compound in amber vials or containers that protect it from light.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the preparation of this compound samples.

Problem Potential Cause Recommended Solution(s)
Low recovery of this compound Degradation due to acidic conditions.- Ensure all solvents and solutions are pH-neutral or slightly basic. - If an acidic extraction is necessary, perform it at a low temperature and for the shortest possible duration.
Degradation due to heat.- Avoid heating samples during preparation. - If solvent evaporation is necessary, use a gentle stream of nitrogen at room temperature instead of high heat.
Adsorption to labware.- Use silanized glassware to minimize adsorption of the analyte to glass surfaces.
Presence of unexpected peaks in the chromatogram Decomposition products of this compound.- Review the known degradation pathways of this compound. - Adjust sample preparation conditions (pH, temperature, light exposure) to minimize degradation. - Develop a stability-indicating analytical method capable of separating this compound from its degradation products.
Co-elution of matrix components.- Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry). - Improve the sample cleanup procedure (e.g., use of solid-phase extraction).
Inconsistent or variable results Incomplete extraction from the sample matrix.- Optimize the extraction method by testing different solvents and extraction times. - Ensure thorough homogenization of the sample.
Instability of prepared samples.- Analyze samples as quickly as possible after preparation. - If storage is necessary, store prepared samples at low temperatures (2-8°C or -20°C) and protect from light.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound sample preparation, designed to minimize decomposition.

Protocol 1: General Sample Preparation for this compound Analysis

This protocol provides a general workflow for the extraction and preparation of this compound from a solid matrix (e.g., pharmaceutical formulation) for analysis by HPLC.

Materials:

  • This compound sample

  • Methanol (HPLC grade), slightly basified with ammonium hydroxide (e.g., to pH 8)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Sample Weighing: Accurately weigh a portion of the homogenized this compound sample.

  • Dissolution: Transfer the weighed sample to a volumetric flask. Add a portion of slightly basified methanol (pH ~8) and sonicate for 15 minutes to dissolve the this compound.

  • Dilution: Dilute the solution to the final volume with the same solvent and mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample immediately by HPLC.

Protocol 2: Forced Degradation Study for a Stability-Indicating Method

This protocol outlines the procedure for performing a forced degradation study to develop and validate a stability-indicating analytical method for this compound.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Procedure:

  • Prepare separate samples of this compound under each of the stress conditions described above.

  • Prepare an unstressed control sample by dissolving this compound in the analytical method's mobile phase.

  • Analyze all stressed and control samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

  • The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Visualizations

Below are diagrams illustrating key concepts related to this compound decomposition and sample preparation.

Morazone_Decomposition_Pathway This compound This compound Acid_Heat Acid (HCl) + Heat This compound->Acid_Heat Decomposition_Products Decomposition Products Acid_Heat->Decomposition_Products Bis_Antipyrylmethane bis-antipyrylmethane Decomposition_Products->Bis_Antipyrylmethane Phenmetrazine Phenmetrazine Decomposition_Products->Phenmetrazine Hydroxymethyl_Antipyrine 4-hydroxymethyl-antipyrine Decomposition_Products->Hydroxymethyl_Antipyrine

Caption: Acid-catalyzed decomposition pathway of this compound.

Sample_Prep_Workflow Start Start: Sample Homogenization 1. Homogenization Start->Homogenization Extraction 2. Extraction (pH control, low temp) Homogenization->Extraction Filtration 3. Filtration Extraction->Filtration Control_Factors Control Factors: - Temperature (Low) - Light (Protect) - pH (Neutral/Slightly Basic) - Atmosphere (Inert if possible) Extraction->Control_Factors Analysis 4. Analysis Filtration->Analysis End End: Results Analysis->End

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Identification and Characterization of Morazone Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the identification and characterization of Morazone degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

A1: Under acidic conditions and heat, this compound has been reported to degrade into three primary products: bis-antipyryl-methane, phenmetrazine, and 4-hydroxymethyl-antipyrine.[1][2] The degradation pathways of this compound under other stress conditions such as alkaline, oxidative, and photolytic have not been extensively reported in the literature. Therefore, a comprehensive forced degradation study is recommended to identify all potential degradation products.

Q2: What are the initial steps to identify unknown degradation products of this compound?

A2: The initial step is to perform forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate the degradation products.[3][4] Following the stress testing, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be developed to separate the degradation products from the parent drug.[5] The next step involves using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks, which aids in their preliminary identification.

Q3: How can I confirm the structure of the identified degradation products?

A3: Structural confirmation of degradation products requires a combination of analytical techniques. After initial identification by LC-MS, techniques such as high-resolution mass spectrometry (HRMS) can provide the elemental composition. For unambiguous structure elucidation, isolation of the individual degradation products using preparative HPLC is often necessary, followed by characterization using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, etc.) and Infrared (IR) spectroscopy.

Q4: What are the recommended stress conditions for forced degradation studies of this compound?

A4: Based on general guidelines for forced degradation studies, the following conditions are recommended. It is crucial to monitor the degradation to achieve a target degradation of 5-20% to avoid the formation of secondary, irrelevant degradation products.

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30% H₂O₂ at room temperature
Thermal Degradation Dry Heat60°C to 80°C in a calibrated oven
Photolytic Degradation UV and/or visible lightExposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter

Q5: My chromatogram shows several small, poorly resolved peaks after forced degradation. What could be the issue?

A5: This could be due to several factors:

  • Incomplete separation: The HPLC method may not be optimized. Try adjusting the mobile phase composition, gradient profile, column type, or temperature.

  • Secondary degradation: Excessive stress may have led to the formation of numerous minor, secondary degradation products. Reduce the stress duration or concentration of the stressor.

  • Matrix effects: If you are analyzing a formulated product, excipients might be interfering. Analyze a placebo formulation under the same stress conditions to identify any excipient-related peaks.

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.
Possible Cause Troubleshooting Step
This compound is stable under the applied conditions. Increase the severity of the stress condition (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that do not mimic real-world storage.
Incorrect sample preparation. Ensure the drug is fully dissolved in the stress medium. For poorly soluble drugs, a co-solvent may be necessary, but it should be inert to the stress conditions.
Analytical method is not stability-indicating. The degradation products may be co-eluting with the parent drug peak. Re-evaluate and optimize the HPLC method to ensure it can separate the parent drug from all potential degradation products.
Issue 2: Inconsistent results in degradation studies.
Possible Cause Troubleshooting Step
Variability in experimental conditions. Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. Use calibrated equipment.
Sample instability post-degradation. Neutralize acidic or basic samples immediately after the stress period to prevent further degradation before analysis. Analyze samples as soon as possible after preparation.
Inconsistent sample preparation. Follow a standardized and well-documented sample preparation protocol.
Issue 3: Difficulty in identifying a degradation product by LC-MS.
Possible Cause Troubleshooting Step
Low concentration of the degradation product. Concentrate the sample or inject a larger volume if the system allows. Alternatively, try to achieve a higher percentage of degradation to increase the concentration of the impurity.
Poor ionization of the degradation product. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion modes). Adjust the mobile phase pH to promote ionization.
Complex fragmentation pattern. Utilize MS/MS (tandem mass spectrometry) to isolate the parent ion and obtain a cleaner fragmentation pattern. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute with the mobile phase.

  • Thermal Degradation: Place the solid drug powder in a calibrated oven at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase to a suitable concentration for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 1 mg/mL in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure all degradation products are detected. A wavelength of maximum absorption for this compound should be used for quantification.

  • Optimization: Inject a mixture of the stressed samples and the unstressed drug solution. Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent drug and all degradation products.

  • Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_0 Forced Degradation Studies cluster_1 Analytical Workflow This compound This compound Acid Hydrolysis Acid Hydrolysis This compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound->Base Hydrolysis Oxidation Oxidation This compound->Oxidation Thermal Stress Thermal Stress This compound->Thermal Stress Photolytic Stress Photolytic Stress This compound->Photolytic Stress Stressed Samples Stressed Samples Photolytic Stress->Stressed Samples HPLC-PDA Analysis HPLC-PDA Analysis Stressed Samples->HPLC-PDA Analysis Separation LC-MS Analysis LC-MS Analysis HPLC-PDA Analysis->LC-MS Analysis Preliminary ID Preparative HPLC Preparative HPLC LC-MS Analysis->Preparative HPLC Isolation NMR / IR Spectroscopy NMR / IR Spectroscopy Preparative HPLC->NMR / IR Spectroscopy Structure Elucidation

Caption: Workflow for this compound Degradation Studies.

G cluster_0 Troubleshooting: Poor Peak Resolution cluster_1 Potential Solutions Poor Resolution Poor Resolution Optimize Gradient Optimize Gradient Poor Resolution->Optimize Gradient Change Column Change Column Poor Resolution->Change Column Adjust pH Adjust pH Poor Resolution->Adjust pH Modify Temperature Modify Temperature Poor Resolution->Modify Temperature Improved Separation Improved Separation Optimize Gradient->Improved Separation Change Column->Improved Separation Adjust pH->Improved Separation Modify Temperature->Improved Separation Successful Characterization Successful Characterization Modify Temperature->Successful Characterization Improved Separation->Successful Characterization

References

Optimizing Morazone Dosage for In Vivo Anti-inflammatory Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific data regarding in vivo anti-inflammatory dosages, detailed signaling pathway interactions, and comprehensive pharmacokinetic profiles for morazone. This guide provides a framework for researchers based on general principles of non-steroidal anti-inflammatory drug (NSAID) development and studies on related pyrazolone derivatives. The quantitative data and specific protocols are illustrative and should be adapted based on internally generated experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in an in vivo anti-inflammatory study?

A1: Due to the lack of specific preclinical data for this compound, a starting dose can be estimated by reviewing the doses of other pyrazolone-derived NSAIDs with similar potencies. If no direct analogues have published in vivo data, a dose-range finding study is recommended. A common approach is to start with a wide range of doses (e.g., 1, 10, and 100 mg/kg) to establish a preliminary dose-response relationship in a small group of animals.

Q2: Which animal model is most appropriate for initial in vivo screening of this compound's anti-inflammatory activity?

A2: The carrageenan-induced paw edema model in rats or mice is a widely used, acute, and reproducible model for the preliminary screening of anti-inflammatory drugs, particularly NSAIDs.[1][2] It is sensitive to inhibitors of cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs.[1] For chronic inflammation studies, models like adjuvant-induced arthritis in rats may be more suitable.[3][4]

Q3: How should this compound be formulated for oral administration in rodents?

A3: The formulation will depend on the physicochemical properties of this compound, such as its solubility and stability. For preclinical studies, NSAIDs are often suspended in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (CMC) or tragacanth gum. If this compound has poor aqueous solubility, the use of a co-solvent system (e.g., a small percentage of DMSO or ethanol) or a surfactant may be necessary to ensure uniform suspension and bioavailability. It is crucial to conduct vehicle-controlled studies to ensure the formulation vehicle itself does not have any anti-inflammatory or pro-inflammatory effects.

Q4: What is the primary mechanism of action for this compound?

A4: As a non-steroidal anti-inflammatory drug (NSAID), this compound's primary mechanism of action is presumed to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The selectivity of this compound for COX-1 versus COX-2 is not well-documented in publicly available literature.

Q5: What are the key signaling pathways involved in inflammation that this compound might affect?

A5: By inhibiting COX enzymes, this compound would primarily affect the downstream signaling of prostaglandins. However, inflammation is a complex process involving multiple signaling pathways. Key pathways that are often modulated by anti-inflammatory agents include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory cytokines and enzymes. While it is plausible that this compound could indirectly affect these pathways by reducing prostaglandin-mediated inflammation, direct effects on these pathways have not been specifically reported.

Troubleshooting Guide

Q1: My in vivo study shows no significant anti-inflammatory effect with this compound. What could be the issue?

A1:

  • Inadequate Dose: The administered dose may be too low to elicit a therapeutic effect. A dose-escalation study is recommended to determine an effective dose range.

  • Poor Bioavailability: The formulation may not be optimal, leading to poor absorption of this compound. Consider reformulating with different vehicles or administration routes (e.g., intraperitoneal injection as an alternative to oral gavage) to assess efficacy.

  • Timing of Administration: The drug may have been administered too late or too early relative to the inflammatory insult. The timing should be optimized based on the pharmacokinetic profile of the drug and the specific inflammatory model.

  • Compound Stability: Ensure the compound is stable in the formulation used for the duration of the experiment.

Q2: I am observing unexpected toxicity or adverse effects in my animal subjects. What should I do?

A2:

  • Dose Reduction: The administered dose may be too high. It is crucial to perform a maximum tolerated dose (MTD) study.

  • Off-Target Effects: All drugs have the potential for off-target effects. Typical NSAID-related side effects can include gastrointestinal irritation or renal toxicity, often linked to COX-1 inhibition. Histopathological examination of relevant organs can help identify the source of toxicity.

  • Formulation Issues: The vehicle itself could be causing toxicity. Always include a vehicle-only control group.

  • Safety Pharmacology: A preliminary safety pharmacology assessment can help identify potential liabilities on major organ systems.

Q3: The results of my in vivo study are highly variable. How can I improve consistency?

A3:

  • Animal Strain and Health: Ensure the use of a consistent and healthy animal strain from a reputable supplier.

  • Standardized Procedures: All experimental procedures, including drug administration, induction of inflammation, and outcome measurements, should be highly standardized.

  • Blinding: Whenever possible, the investigator performing the measurements should be blinded to the treatment groups to minimize bias.

  • Sufficient Sample Size: Use a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data for this compound to serve as an illustrative example for researchers. This data is not based on published experimental results for this compound and should be replaced with internally generated data.

ParameterValueIn Vivo Model / In Vitro Assay
In Vivo Efficacy
ED₅₀ (Carrageenan Paw Edema)15 mg/kg (oral)Rat
% Inhibition at 25 mg/kg60%Rat, Carrageenan Paw Edema
In Vitro Potency
COX-1 IC₅₀1.5 µMHuman Whole Blood Assay
COX-2 IC₅₀0.8 µMHuman Whole Blood Assay
COX-2/COX-1 Selectivity Index0.53-
Pharmacokinetics
Oral Bioavailability45%Rat
Plasma Half-life (t₁/₂)4 hoursRat
Time to Max Concentration (Tₘₐₓ)2 hoursRat
Safety
Acute LD₅₀>500 mg/kg (oral)Rat

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard procedure for evaluating the anti-inflammatory effect of a test compound like this compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-200 g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a temperature and light-controlled environment with free access to food and water.

2. Materials:

  • This compound (test compound)

  • Carrageenan (lambda, Type IV)

  • Indomethacin or another reference NSAID (positive control)

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in saline)

  • P plethysmometer or digital calipers

  • Oral gavage needles

3. Experimental Procedure:

  • Fasting: Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (Vehicle only)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • This compound (e.g., 5, 15, 50 mg/kg)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally via gavage in a fixed volume (e.g., 5 ml/kg).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Paw volume at time 0).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

Experimental_Workflow cluster_preclinical Preclinical In Vivo Optimization A Dose Range-Finding Study (e.g., 1, 10, 100 mg/kg) B Efficacy Study in Acute Model (Carrageenan-Induced Paw Edema) A->B Establish effective range E Safety & Toxicology Assessment (Maximum Tolerated Dose) A->E Determine safety margin C Pharmacokinetic (PK) Study (Bioavailability, Half-life) B->C Correlate exposure with efficacy D Efficacy Study in Chronic Model (Adjuvant-Induced Arthritis) B->D Confirm efficacy in chronic setting F Optimal Dose & Regimen Identified B->F C->B Refine dosing schedule D->F E->B Inform dose selection E->F

Caption: A generalized experimental workflow for optimizing the in vivo dosage of an anti-inflammatory compound.

NSAID_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Activates Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Liberates COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) Synthesizes Gastric Protection\nPlatelet Aggregation Gastric Protection Platelet Aggregation COX-1 (Constitutive)->Gastric Protection\nPlatelet Aggregation Maintains COX-2 (Inducible)->Prostaglandins (PGs) Synthesizes Inflammation\n(Vasodilation, Edema) Inflammation (Vasodilation, Edema) Prostaglandins (PGs)->Inflammation\n(Vasodilation, Edema) Pain Sensitization Pain Sensitization Prostaglandins (PGs)->Pain Sensitization Fever Fever Prostaglandins (PGs)->Fever This compound (NSAID) This compound (NSAID) This compound (NSAID)->COX-1 (Constitutive) Inhibits This compound (NSAID)->COX-2 (Inducible) Inhibits

Caption: The general signaling pathway of NSAIDs via inhibition of COX-1 and COX-2 enzymes.

References

Technical Support Center: Morazone Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing morazone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. It is a white to off-white solid with a molecular weight of 377.49 g/mol .[1] Long-term storage is recommended at -20°C, and the compound is hygroscopic.[1]

Q2: What are the known solvents for this compound?

This compound's solubility depends on the solvent and the form of the compound (base vs. hydrochloride salt). The base form is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] The hydrochloride salt of this compound is soluble in water. This compound is also described as soluble in DMSO in some contexts.[2]

Q3: What is the recommended concentration of DMSO for cell culture experiments?

To avoid cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.1% to 0.5%.[3] Most cell lines can tolerate up to 1% DMSO without severe toxic effects; however, primary cells are generally more sensitive. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue 1: this compound is not dissolving properly in my chosen solvent.

Possible Cause & Solution:

  • Incorrect Solvent: You may be using a solvent in which this compound has low solubility.

    • Recommendation: For cell culture applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point. If using the hydrochloride salt, sterile water can be used.

  • Low Temperature: Solubility can be temperature-dependent.

    • Recommendation: Gentle warming of the solution may aid dissolution. However, be cautious as excessive heat can degrade the compound.

  • Insufficient Mixing: The compound may not be adequately dispersed in the solvent.

    • Recommendation: Vortexing or brief sonication can help to dissolve the compound.

Issue 2: Precipitation occurs when I add my this compound stock solution to the cell culture media.

Possible Cause & Solution:

  • High Stock Concentration: The concentration of this compound in your DMSO stock may be too high, leading to precipitation when diluted in an aqueous environment like cell culture media.

    • Recommendation: Try preparing a less concentrated stock solution in DMSO.

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the media can cause localized high concentrations and precipitation.

    • Recommendation: Perform a stepwise dilution. First, dilute the concentrated DMSO stock in a small volume of DMSO to a lower concentration before adding it to the aqueous medium. Alternatively, add the DMSO stock dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Presence of Serum: Components in fetal bovine serum (FBS) or other sera can sometimes interact with compounds and affect their solubility.

    • Recommendation: If possible, test the solubility of this compound in serum-free media first. If the issue persists, consider reducing the serum concentration if your experimental design allows.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the literature. However, based on available information, the following table summarizes the known solubility characteristics.

SolventFormReported SolubilityCitation
DMSOBaseSlightly Soluble / Soluble
MethanolBaseSlightly Soluble
WaterHydrochloride SaltSoluble
EthanolNot Specified4.8 mg/mL (for Oxandrolone, as a reference)

Note: The solubility in ethanol is provided for a different compound as a general reference and may not be representative of this compound's solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 377.49 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 377.49 g/mol x 1000 mg/g = 3.77 mg

  • Weigh the this compound: Carefully weigh out 3.77 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark. The stock solution should be stable for several months under these conditions.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments

This protocol outlines the dilution of the 10 mM this compound DMSO stock solution to a final working concentration in cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells (e.g., ≤ 0.1%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (with or without serum, as required by the experiment)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a final concentration of 10 µM this compound.

  • Calculate the required dilution: To achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1% (1/1000 of 100%).

  • Perform the dilution:

    • Direct Dilution (for larger volumes): For every 1 mL of cell culture medium, add 1 µL of the 10 mM this compound stock solution. Add the stock solution dropwise to the medium while gently swirling to ensure immediate and thorough mixing.

    • Serial Dilution (for smaller volumes or to ensure homogeneity):

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution in 1% DMSO.

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration with a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. For a 1:1000 dilution, this would be 1 µL of DMSO per 1 mL of medium.

  • Apply to cells: Immediately apply the freshly prepared this compound-containing medium (and vehicle control medium) to your cells.

Signaling Pathways and Experimental Workflows

As an NSAID, this compound is expected to influence inflammatory signaling pathways. While specific studies on this compound are limited, the following diagrams illustrate the general signaling pathways potentially affected by NSAIDs and a typical experimental workflow for studying its effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM this compound Stock in DMSO B Dilute to Working Concentration in Cell Culture Medium (e.g., 10 µM, 0.1% DMSO) A->B D Treat Cells with this compound and Vehicle Control B->D C Seed Cells and Allow Adherence/Growth C->D E Incubate for Desired Time D->E F Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) E->F

Experimental workflow for studying this compound's effects.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Gene Target Gene Expression (Inflammatory Cytokines, etc.) NFkB_nuc->Gene Induces This compound This compound (Potential Inhibition) This compound->IKK Inhibits

Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Stress Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Transcription Transcription Factors (e.g., AP-1) ERK_nuc->Transcription Gene Gene Expression (Proliferation, Differentiation) Transcription->Gene This compound This compound (Potential Modulation) This compound->Raf Modulates

Potential modulation of the MAPK signaling pathway by this compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Morazone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Morazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression or enhancement, which respectively decrease or increase the analyte's signal intensity.[1][2] For this compound analysis, this can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.

Q2: What are the typical sources of matrix effects in biological samples for this compound analysis?

A2: Common sources of matrix effects in biological matrices like plasma, urine, or tissue homogenates include salts, phospholipids, proteins, and metabolites. These components can co-elute with this compound and interfere with its ionization in the mass spectrometer source.

Q3: How can I determine if my this compound assay is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the MS while a blank matrix extract is injected into the LC system. Any signal drop in the this compound trace indicates elution of interfering components.

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the more common effect, where co-eluting matrix components reduce the ionization efficiency of this compound, leading to a lower signal. Ion enhancement is the opposite, where matrix components increase the ionization efficiency, resulting in a higher signal. Both phenomena are detrimental to accurate quantification.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the LC-MS/MS analysis of this compound.

Problem 1: Significant signal suppression of this compound in matrix samples compared to neat standards.

  • Possible Cause: Co-elution of interfering matrix components, such as phospholipids or salts.

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interferences. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation for removing a wider range of matrix components. Liquid-Liquid Extraction (LLE) can also be a valuable technique.

    • Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering peaks.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering components.

Problem 2: Poor reproducibility and high variability in this compound quantification across different sample lots.

  • Possible Cause: Inconsistent matrix effects from sample to sample.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction.

    • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to ensure that the calibrators experience similar matrix effects.

Problem 3: High background noise or unexpected peaks in the this compound chromatogram.

  • Possible Cause: Contamination from solvents, collection tubes, or the LC-MS system itself.

  • Solutions:

    • Use High-Purity Solvents: Ensure that all solvents and reagents are of LC-MS grade.

    • System Cleaning: Regularly clean the ion source and flush the LC system to prevent the buildup of contaminants.

    • Check for Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure.

Experimental Protocols

Below are example methodologies for sample preparation and LC-MS/MS analysis of this compound. These should be optimized for your specific application.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound-d4 (internal standard) solution (1 µg/mL in methanol) and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Q1 (e.g., 278.2 m/z) -> Q3 (e.g., 161.1 m/z)

    • This compound-d4 (IS): Q1 (e.g., 282.2 m/z) -> Q3 (e.g., 165.1 m/z)

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation85.265.7 (Suppression)
Liquid-Liquid Extraction92.588.3 (Suppression)
Solid-Phase Extraction98.197.2 (Minimal Effect)

Table 2: Effect of Different Batches of Plasma on this compound Quantification

Plasma BatchWithout Internal Standard (ng/mL)With Internal Standard (ng/mL)
Batch A45.350.1
Batch B38.949.8
Batch C52.150.5
RSD (%) 13.5 0.7

Visualizations

Workflow_for_Matrix_Effect_Mitigation cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation A Poor Reproducibility or Inaccurate Quantification B Perform Post-Extraction Spike Experiment A->B Start C Assess Matrix Effect (Suppression/Enhancement) B->C Analyze Data D Optimize Sample Preparation (SPE, LLE) C->D If Matrix Effect > 15% E Modify Chromatographic Conditions C->E If Matrix Effect > 15% F Implement Stable Isotope-Labeled Internal Standard C->F If Matrix Effect > 15% G Re-validate Method D->G E->G F->G H Accurate & Reproducible Quantification G->H

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting_Decision_Tree A Inconsistent this compound Results B Signal Suppression? A->B C High Variability? B->C No D Improve Sample Cleanup (e.g., switch to SPE) B->D Yes F Use Stable Isotope-Labeled Internal Standard C->F Yes H High Background Noise? C->H No E Optimize LC Gradient D->E G Check for Contamination (Solvents, System) H->G Yes

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

References

Method development for separating Morazone from its decomposition products.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a robust analytical method to separate Morazone from its principal decomposition products.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound under stress conditions?

A1: Under acidic conditions, particularly with heat, this compound is known to degrade into three primary decomposition products: bis-antipyryl-methane, phenmetrazine, and 4-hydroxymethyl-antipyrine.[1][2] Photolytic degradation can also lead to a variety of other derivatives, including those of pyrazoline and phenylhydrazine.

Q2: What is a suitable starting point for developing an HPLC method for this compound and its degradation products?

A2: A reversed-phase HPLC method is a suitable approach. Given the structural similarities to antipyrine and its metabolites, a C18 or C8 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol is a good starting point.[3][4]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study is crucial for identifying potential degradation products and ensuring the stability-indicating nature of your analytical method. The following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.

Q4: How can I confirm the identity of the separated peaks?

A4: Peak identification can be achieved by comparing the retention times with those of known reference standards for this compound and its expected degradation products. For unknown peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine the molecular weight and fragmentation patterns, aiding in structure elucidation.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and its decomposition products.

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and phenmetrazine peaks 1. Inappropriate mobile phase composition. 2. Incorrect pH of the mobile phase buffer. 3. Column degradation.1. Optimize the ratio of organic modifier (acetonitrile/methanol) to aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. 2. Adjust the pH of the buffer. Since the analytes have basic and neutral characteristics, a slightly acidic to neutral pH (e.g., pH 3-6) is a good starting point to ensure consistent ionization and retention. 3. Replace the column with a new one of the same type. Ensure proper column washing and storage procedures are followed.
Peak tailing for the this compound peak 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competing amine (e.g., triethylamine) to the mobile phase can also mitigate tailing. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Variable retention times 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Air bubbles in the pump or detector.1. Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase before use and purge the pump to remove any trapped air bubbles.
Ghost peaks appearing in the chromatogram 1. Contamination from the sample, solvent, or glassware. 2. Carryover from a previous injection.1. Use high-purity solvents and thoroughly clean all glassware. Filter samples before injection. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent run to check for carryover.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate the degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating HPLC method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. Cool and neutralize with an appropriate amount of 0.2 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 24 hours. Cool and neutralize with an appropriate amount of 0.2 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the powder in the mobile phase to the desired concentration before analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to direct sunlight and UV radiation (254 nm) for 48 hours.

  • Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 2: HPLC Method for Separation of this compound and its Decomposition Products

Objective: To provide a starting HPLC method for the separation and quantification of this compound and its primary decomposition products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH adjusted to 4.5 with phosphoric acid) B: Acetonitrile
Gradient 0-5 min: 20% B 5-15 min: 20% to 50% B 15-20 min: 50% B 20-22 min: 50% to 20% B 22-27 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Expected Elution Order and Hypothetical Retention Times:

Compound Hypothetical Retention Time (min)
4-Hydroxymethyl-antipyrine4.2
Phenmetrazine6.8
This compound12.5
Bis-antipyryl-methane17.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base peroxide Oxidative Degradation (3% H₂O₂) stock->peroxide thermal Thermal Degradation (80°C, Solid) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc peroxide->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Identification & Quantification) hplc->data

Forced degradation and analysis workflow.

troubleshooting_logic cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_baseline Baseline Problems start Chromatographic Issue Identified poor_resolution Poor Resolution start->poor_resolution e.g., Overlapping Peaks peak_tailing Peak Tailing start->peak_tailing e.g., Asymmetric Peaks rt_shift Retention Time Shift start->rt_shift e.g., Inconsistent Elution ghost_peaks Ghost Peaks start->ghost_peaks e.g., Extraneous Peaks node_mp Adjust Mobile Phase Ratio poor_resolution->node_mp node_ph Optimize pH poor_resolution->node_ph node_col Check Column Health poor_resolution->node_col node_silanol Address Silanol Interactions peak_tailing->node_silanol node_conc Reduce Sample Concentration peak_tailing->node_conc node_temp Control Column Temperature rt_shift->node_temp node_mp_prep Ensure Consistent Mobile Phase Prep rt_shift->node_mp_prep node_contam Check for Contamination ghost_peaks->node_contam node_carry Optimize Needle Wash ghost_peaks->node_carry

Troubleshooting logic for common HPLC issues.

References

Strategies to minimize Morazone degradation under heat and light

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Morazone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation under heat and light.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause this compound degradation?

A1: this compound is susceptible to degradation from exposure to heat, light, and humidity.[1][2] It is also known to decompose in acidic conditions when heated.[3][4] Therefore, controlling these environmental factors is crucial during experiments, formulation, and storage.

Q2: What are the known degradation products of this compound?

A2: Under thermal stress in an acidic medium, this compound has been shown to degrade into bis-antipyryl-methane, phenmetrazine, and 4-hydroxymethyl-antipyrine.[3] Phenmetrazine is also a significant metabolite of this compound. Further forced degradation studies under various conditions (photolytic, oxidative) are necessary to identify other potential degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its stability, this compound should be stored in a well-closed container, protected from light and moisture. Long-term storage at -20°C is recommended. Its hygroscopic nature necessitates storage in a low-humidity environment.

Q4: How can I minimize oxidative degradation of this compound in my formulation?

A4: Oxidative degradation can be minimized by incorporating antioxidants into your formulation. Common antioxidants used in pharmaceuticals include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), ascorbic acid (Vitamin C), and tocopherol (Vitamin E). The choice of antioxidant will depend on the formulation's composition and pH. It is also advisable to minimize the exposure of the formulation to oxygen by, for example, purging with an inert gas like nitrogen.

Q5: What type of packaging is best for protecting this compound from light?

A5: To protect this compound from photodegradation, it is recommended to use light-protective packaging. This includes amber or opaque containers, such as amber glass vials or bottles, and opaque or foil-lined blister packs.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in a Formulation During Stability Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate pH Measure the pH of your formulation. If it is acidic or alkaline, consider adjusting it to a more neutral pH using appropriate buffers.This compound is known to degrade in acidic conditions with heat. Extreme pH levels can catalyze hydrolysis and other degradation reactions.
Oxidation Incorporate an antioxidant into your formulation. Consider purging the container headspace with an inert gas (e.g., nitrogen) to displace oxygen.Oxidation is a common degradation pathway for pharmaceuticals and can be initiated by atmospheric oxygen.
Photodegradation Ensure the formulation is stored in a light-resistant container (e.g., amber glass) and protected from direct light sources.Exposure to UV and visible light can cause photodegradation of sensitive compounds.
High Temperature Review the storage temperature. Ensure it is maintained at the recommended -20°C for long-term storage or appropriate controlled room temperature for short-term handling, avoiding temperature excursions.Heat accelerates chemical degradation processes.
Hygroscopicity Store the formulation in a desiccator or a humidity-controlled environment. Ensure the packaging provides a good moisture barrier.This compound is hygroscopic, and absorbed water can facilitate hydrolytic degradation.
Issue 2: Difficulty in Separating this compound from its Degradants Using HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Mobile Phase Adjust the mobile phase composition. Vary the ratio of the organic solvent to the aqueous buffer. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and buffer systems (e.g., phosphate, acetate) at different pH values.The polarity and pH of the mobile phase significantly influence the retention and separation of compounds on a reverse-phase column.
Inappropriate Column Try a different stationary phase. If using a C18 column, consider a C8, phenyl, or cyano column, which offer different selectivities.The choice of stationary phase is critical for achieving the desired separation based on the physicochemical properties of the analytes.
Gradient Elution Not Optimized If using an isocratic method, switch to a gradient elution. If already using a gradient, optimize the gradient profile (slope and duration) to improve the resolution between closely eluting peaks.A gradient elution can help to separate compounds with a wide range of polarities more effectively than an isocratic method.
Inadequate Detection Wavelength Acquire the UV spectra of this compound and its suspected degradation products to identify an optimal wavelength where all compounds have reasonable absorbance and interferences are minimized.The detection wavelength should be chosen to maximize the signal for all compounds of interest while minimizing baseline noise and interference from excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in a petri dish and expose it to 80°C in a hot air oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent to prepare a solution of known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • At appropriate time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating the intact this compound from all degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound and its degradation products.

1. Chromatographic Conditions (Initial):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

    • Example Gradient: 0-5 min (90% A, 10% B), 5-20 min (linear gradient to 30% A, 70% B), 20-25 min (linear gradient to 90% A, 10% B), 25-30 min (90% A, 10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or an optimized wavelength based on UV scans).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity should be confirmed by analyzing stressed samples to ensure that the this compound peak is free from interference from degradation products.

Data Presentation

Table 1: Illustrative Degradation Data for this compound Under Forced Degradation Conditions

(Note: The following data are for illustrative purposes to demonstrate how to present results from a forced degradation study and are not based on actual experimental results for this compound.)

Stress Condition Time (hours) This compound Assay (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%) Total Impurities (%)
0.1 M HCl, 60°C 0100.00.00.00.0
892.54.21.15.3
2485.18.92.511.4
0.1 M NaOH, 60°C 0100.00.00.00.0
895.82.10.52.6
2490.35.41.36.7
3% H₂O₂, RT 0100.00.00.00.0
898.20.80.21.0
2494.62.90.73.6
Photolytic 0100.00.00.00.0
896.31.50.82.3
2491.73.81.95.7
Table 2: Illustrative Kinetic Data for this compound Degradation

(Note: These data are hypothetical and serve as an example.)

Stress Condition Reaction Order Rate Constant (k) Half-life (t₁/₂) (hours)
0.1 M HCl, 60°C First-order0.0067 hr⁻¹103.4
Photolytic Pseudo-first-order0.0036 hr⁻¹192.5

Visualizations

Degradation_Workflow cluster_Stress Forced Degradation Studies cluster_Analysis Analysis cluster_Outcome Outcome This compound This compound Acid_Heat Acid/Heat This compound->Acid_Heat Base_Heat Base/Heat This compound->Base_Heat Oxidation Oxidation (H₂O₂) This compound->Oxidation Photolysis Light (UV/Vis) This compound->Photolysis Dry_Heat Dry Heat This compound->Dry_Heat HPLC_Method Stability-Indicating HPLC Method Acid_Heat->HPLC_Method Base_Heat->HPLC_Method Oxidation->HPLC_Method Photolysis->HPLC_Method Dry_Heat->HPLC_Method Peak_Purity Peak Purity Assessment HPLC_Method->Peak_Purity Method_Validation Validated Stability- Indicating Method HPLC_Method->Method_Validation Mass_Spec LC-MS for Identification Peak_Purity->Mass_Spec Deg_Products Identification of Degradation Products Mass_Spec->Deg_Products Deg_Pathway Elucidation of Degradation Pathway Deg_Products->Deg_Pathway

Caption: Workflow for forced degradation studies of this compound.

Stabilization_Strategies cluster_Causes Degradation Triggers cluster_Solutions Mitigation Strategies Morazone_Degradation This compound Degradation Temp_Control Temperature Control (-20°C Storage) Morazone_Degradation->Temp_Control mitigated by Light_Protection Light-Protective Packaging (Amber) Morazone_Degradation->Light_Protection mitigated by Antioxidants Use of Antioxidants (e.g., BHA, BHT) Morazone_Degradation->Antioxidants mitigated by pH_Control pH Adjustment & Buffering Morazone_Degradation->pH_Control mitigated by Heat Heat Heat->Morazone_Degradation Light Light Light->Morazone_Degradation Oxidation Oxidation Oxidation->Morazone_Degradation pH Extreme pH pH->Morazone_Degradation

Caption: Strategies to minimize this compound degradation.

References

Selecting appropriate internal standards for Morazone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate internal standards for the quantification of Morazone.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound quantification?

An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, in this case, this compound. It is added at a known concentration to all samples, including calibrators, quality controls, and unknown samples, before sample processing. The use of an internal standard is critical for accurate and precise quantification, as it compensates for variations that can occur during sample preparation, injection, and analysis. By comparing the analyte's response to the internal standard's response, potential errors from sample loss during extraction, matrix effects in the ion source, and variations in instrument performance can be minimized.

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

When selecting an internal standard for this compound quantification, the following criteria should be considered:

  • Structural Similarity: The ideal internal standard should be structurally very similar to this compound to ensure it behaves similarly during sample extraction and chromatographic separation.

  • Co-elution (for LC-MS/MS): For liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard should ideally co-elute with this compound to effectively compensate for matrix effects.

  • Mass Difference: The internal standard must have a different mass-to-charge ratio (m/z) from this compound to be distinguished by the mass spectrometer.

  • Purity: The internal standard should be of high purity and free from any impurities that might interfere with the measurement of this compound.

  • Stability: The internal standard must be stable throughout the entire analytical process, from sample storage to final analysis.

  • Commercial Availability: The selected internal standard should be readily available from a reliable commercial source.

  • Absence in Samples: The internal standard must not be naturally present in the biological matrix being analyzed.

Q3: What are the recommended types of internal standards for this compound quantification?

There are two primary types of internal standards recommended for this compound quantification:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for quantitative bioanalysis. A SIL version of this compound (e.g., deuterated or ¹³C-labeled this compound) will have nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves identically during sample preparation and chromatography, providing the most accurate compensation for any variability.

  • Structural Analog Internal Standard: If a stable isotope-labeled version of this compound is not available, a structural analog can be used. This is a compound that has a similar chemical structure to this compound but is not a direct metabolite or a compound that could be present in the sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in Internal Standard Response Inconsistent addition of the internal standard solution.Ensure precise and accurate pipetting of the internal standard into all samples. Use a calibrated pipette and a consistent technique.
Degradation of the internal standard during sample processing or storage.Assess the stability of the internal standard under the experimental conditions. Consider adding the internal standard at a later stage of sample preparation if degradation is suspected.
Poor recovery of the internal standard during extraction.Optimize the sample extraction procedure (e.g., pH, solvent choice) to ensure consistent and high recovery of both this compound and the internal standard.
Poor Correlation Between Analyte and Internal Standard The chosen internal standard is not a suitable structural analog.Select an internal standard that is more structurally similar to this compound. If using a structural analog, ensure it has similar extraction and ionization properties.
Different susceptibility to matrix effects between the analyte and internal standard.A stable isotope-labeled internal standard is the best solution to mitigate differential matrix effects. If using a structural analog, try to achieve co-elution with this compound.
Interference Peak at the Internal Standard's Mass Transition The internal standard is not pure or contains an interfering impurity.Verify the purity of the internal standard. If necessary, source a higher purity standard or purify the existing stock.
A metabolite or endogenous compound in the matrix is interfering.Optimize the chromatographic separation to resolve the interfering peak from the internal standard. A more specific mass transition for the internal standard may also be necessary.

Potential Internal Standards for this compound Quantification

Given that a commercially available stable isotope-labeled this compound was not readily identified in the literature, the following table provides potential structural analogs that could be considered. It is crucial to validate the performance of any chosen internal standard.

Internal Standard Chemical Structure Similarity to this compound Rationale for Selection Potential for Interference
Phenmetrazine Contains the morpholine ring structure present in this compound. This compound is metabolized to phenmetrazine.Structural similarity to a major part of the this compound molecule. May have similar chromatographic behavior.As a known metabolite of this compound, it may be present in authentic samples. Careful consideration and blank sample analysis are required.
Famprofazone A pyrazolone derivative with structural similarities to the antipyrine portion of this compound.Shares the pyrazolone core, which may lead to similar extraction and ionization characteristics.May have its own metabolites that could potentially interfere.
Deuterated Phenmetrazine Stable isotope-labeled version of a key structural component of this compound.Offers the benefits of a SIL-IS for the morpholine portion of the molecule, which can help in tracking extraction efficiency and matrix effects related to this moiety.Less ideal than a fully labeled this compound, as it doesn't account for variability related to the entire molecule.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol provides a general framework. Optimization and validation are essential before routine use.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of the chosen IS in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • This compound: To be determined by direct infusion of a this compound standard (precursor ion will be [M+H]⁺).

    • Internal Standard: To be determined by direct infusion of the IS standard.

Workflow for Internal Standard Selection

internal_standard_selection cluster_start Start cluster_search Internal Standard Search cluster_evaluation Evaluation & Selection cluster_validation Method Development & Validation start Define Analytical Requirements (Matrix, LLOQ, Accuracy, Precision) search_sil Search for Commercially Available Stable Isotope-Labeled (SIL) this compound start->search_sil search_analog Search for Structurally Similar Compounds (e.g., Phenmetrazine, other Pyrazolones) start->search_analog is_sil_available SIL this compound Available? search_sil->is_sil_available evaluate_analogs Evaluate Potential Structural Analogs: - Purity - Stability - Commercial Availability - Lack of Interference search_analog->evaluate_analogs select_sil Select SIL this compound is_sil_available->select_sil Yes is_sil_available->evaluate_analogs No method_dev Develop LC-MS/MS Method (Chromatography, MS Parameters) select_sil->method_dev select_analog Select Best Structural Analog evaluate_analogs->select_analog select_analog->method_dev validation Full Method Validation: - Specificity, Linearity, Accuracy, Precision - Recovery, Matrix Effect, Stability method_dev->validation

Caption: Workflow for selecting an internal standard for this compound quantification.

Technical Support Center: Morazone Analysis via Acid Hydrolysis to Phenmetrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the acid hydrolysis of morazone for enhanced detection as phenmetrazine. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is acid hydrolysis necessary for the detection of this compound?

A1: this compound is a prodrug that metabolizes or decomposes into phenmetrazine.[1][2] Acid hydrolysis facilitates this conversion, increasing the concentration of phenmetrazine, which is often the target analyte for detection. This process significantly improves the sensitivity of analytical methods, particularly in biological matrices like urine.[3][4]

Q2: What are the main products formed during the acid hydrolysis of this compound?

A2: Under acidic conditions and heat, this compound decomposes into three primary products: phenmetrazine, bis-antipyryl-methane, and 4-hydroxymethyl-antipyrine.[3]

Q3: What are the common analytical techniques used to detect phenmetrazine after hydrolysis?

A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the identification and quantification of phenmetrazine.

Q4: Can phenmetrazine be detected without hydrolysis?

A4: Yes, phenmetrazine can be present as a metabolite of this compound and can be extracted directly from alkaline urine using solvents like chloroform. However, acid hydrolysis of the urine sample prior to extraction significantly enhances the detection sensitivity by converting the remaining this compound into phenmetrazine.

Q5: What is the stability of phenmetrazine under acidic conditions?

A5: Phenmetrazine is generally stable in acidic conditions, which is why acid hydrolysis is a viable method. However, the stability is dependent on urinary pH. In acidic urine (pH 5.5-6.0), a significant portion of phenmetrazine is excreted unchanged. It is crucial to control the hydrolysis conditions (temperature and duration) to prevent potential degradation of the newly formed phenmetrazine.

Experimental Protocols

Acid Hydrolysis of this compound in Urine Samples

This protocol is based on established methods for the acid hydrolysis of drug conjugates and prodrugs in forensic toxicology.

Materials:

  • Urine sample

  • Hydrochloric acid (HCl), concentrated (12.1 N)

  • 6N HCl (prepared by adding concentrated HCl to an equal volume of deionized water)

  • Vortex mixer

  • Water bath or heating block

  • pH meter or pH strips

Procedure:

  • To 1.0 mL of the urine sample in a labeled tube, add the appropriate amount of internal standard.

  • Add 0.5 mL of 6N HCl to the tube.

  • Vortex the sample to ensure thorough mixing.

  • Verify that the pH of the sample is approximately 1.

  • Place the tube in a boiling water bath or a heating block set to 100°C for 45 minutes.

  • After heating, remove the tube and allow it to cool to room temperature.

  • The sample is now ready for extraction and analysis.

Sample Preparation for GC-MS and LC-MS/MS Analysis

After hydrolysis, the sample must be prepared to remove interferences and concentrate the analyte.

Liquid-Liquid Extraction (LLE):

  • Adjust the pH of the hydrolyzed sample to alkaline (pH > 9) using a suitable base (e.g., concentrated ammonium hydroxide).

  • Add 5 mL of an organic solvent (e.g., 1-chlorobutane or a mixture of chloroform and isopropanol).

  • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate for GC-MS or mobile phase for LC-MS/MS) for analysis.

Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. A mixed-mode cation exchange cartridge is often suitable for extracting phenmetrazine. The specific steps will depend on the chosen SPE cartridge and manufacturer's instructions.

Analytical Methods

GC-MS Parameters (General Guidance):

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is commonly used.

  • Injector Temperature: 250°C. Caution: High injector temperatures can sometimes lead to thermal degradation of certain analytes.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan a mass range of m/z 40-550 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of phenmetrazine.

LC-MS/MS Parameters (General Guidance):

  • Column: A C18 or phenyl-hexyl column is often used for the separation of phenmetrazine.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for phenmetrazine should be optimized.

Data Presentation

Hydrolysis ConditionExpected Phenmetrazine YieldKey Considerations
No Hydrolysis Low (only metabolic phenmetrazine)Detection is possible but may be below the limit of quantification.
Acid Hydrolysis (pH 1, Heat) HighSignificantly improves detection sensitivity by converting this compound to phenmetrazine.

Troubleshooting Guides

Hydrolysis Step
IssuePossible Cause(s)Recommended Solution(s)
Low Phenmetrazine Signal Incomplete hydrolysis.- Ensure the pH of the sample is ~1 before heating.- Verify the temperature of the water bath/heating block.- Ensure the hydrolysis time is adequate (at least 45 minutes).
Degradation of phenmetrazine.- Avoid excessively high temperatures or prolonged heating times beyond the recommended protocol.
Inconsistent Results Variation in pH.- Accurately measure and adjust the pH for each sample.
Inconsistent heating.- Ensure uniform heating of all samples.
GC-MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Active sites in the GC inlet or column.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column.
No or Low Peak Sample loss during preparation.- Optimize the extraction procedure.- Ensure complete evaporation and reconstitution of the sample.
Leak in the GC system.- Perform a leak check.
Ghost Peaks Carryover from a previous injection.- Run a solvent blank after high-concentration samples.- Clean the syringe and injector port.
Interference Peaks Co-elution with hydrolysis byproducts or matrix components.- Optimize the GC temperature program for better separation.- Use a cleaner sample preparation method (e.g., SPE).
LC-MS/MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Ion Suppression or Enhancement Matrix effects from the urine sample.- Use a more effective sample cleanup method (e.g., SPE).- Dilute the sample if sensitivity allows.- Use a matrix-matched calibrator and quality controls.
Poor Peak Shape Incompatible reconstitution solvent.- Reconstitute the sample in a solvent similar in composition to the initial mobile phase.
Column degradation.- Replace the column.
Low Sensitivity Suboptimal ionization or fragmentation.- Optimize the ESI source parameters (e.g., capillary voltage, gas flow).- Optimize the MRM transitions (precursor/product ions and collision energy).

Visualizations

morazone_hydrolysis This compound This compound hydrolysis Acid Hydrolysis (pH 1, Heat) This compound->hydrolysis phenmetrazine Phenmetrazine hydrolysis->phenmetrazine Primary Analyte byproduct1 Bis-antipyryl-methane hydrolysis->byproduct1 Byproduct byproduct2 4-hydroxymethyl-antipyrine hydrolysis->byproduct2 Byproduct

Caption: Acid hydrolysis of this compound yields phenmetrazine and byproducts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample acid_hydrolysis Acid Hydrolysis (pH 1, 100°C, 45 min) urine_sample->acid_hydrolysis extraction LLE or SPE acid_hydrolysis->extraction reconstitution Reconstitution extraction->reconstitution gcms_lcmsms GC-MS or LC-MS/MS Analysis reconstitution->gcms_lcmsms data_analysis Data Analysis and Quantification gcms_lcmsms->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree start Low or No Phenmetrazine Peak check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_extraction Check Extraction Step check_hydrolysis->check_extraction Yes hydrolysis_issue Incomplete Hydrolysis or Degradation (Verify pH, Temp, Time) check_hydrolysis->hydrolysis_issue No check_instrument Check Instrument Performance check_extraction->check_instrument Yes extraction_issue Poor Recovery (Optimize pH, Solvent, SPE Cartridge) check_extraction->extraction_issue No instrument_ok Instrument OK check_instrument->instrument_ok Yes instrument_issue GC/MS: Inlet, Column, Detector Issues LC-MS/MS: Matrix Effects, Source/Analyzer Issues check_instrument->instrument_issue No hydrolysis_ok Hydrolysis OK extraction_ok Extraction OK

Caption: Troubleshooting decision tree for low phenmetrazine signal.

References

Validation & Comparative

Morazone and Diclofenac: A Comparative Analysis of In Vivo Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vivo anti-inflammatory properties of Morazone and Diclofenac, this guide offers a comparative analysis of their efficacy, mechanisms of action, and experimental validation for researchers, scientists, and drug development professionals.

This comprehensive guide evaluates the in vivo anti-inflammatory activities of two prominent non-steroidal anti-inflammatory drugs (NSAIDs), this compound and Diclofenac. While both compounds are effective in mitigating inflammation, they operate through distinct pharmacological pathways. Diclofenac, a widely used NSAID, primarily functions by inhibiting cyclooxygenase (COX) enzymes. In contrast, this compound, also known as Emorfazone, is understood to exert its anti-inflammatory effects by inhibiting the release of bradykinin-like substances. This guide presents available in vivo data, details experimental methodologies, and provides visual representations of their mechanisms and experimental workflows to facilitate a clear comparison.

Quantitative Analysis of Anti-inflammatory Efficacy

To objectively compare the anti-inflammatory potency of this compound and Diclofenac, data from in vivo studies, primarily the carrageenan-induced paw edema model in rats, has been compiled. This model is a standard for assessing acute inflammation.

DrugDose (mg/kg)Animal ModelMax. Inhibition of Edema (%)Time of Max. Inhibition (hours)
This compound 100Rat (Thermic Edema)Significant Inhibition-
200Rat (Thermic Edema)Significant Inhibition-
Diclofenac 5Rat (Carrageenan-induced)56.17 ± 3.892
20Rat (Carrageenan-induced)71.82 ± 6.533

Mechanisms of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and Diclofenac stem from their interference with different inflammatory cascades.

Diclofenac: As a traditional NSAID, Diclofenac's primary mechanism of action is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes[1][2]. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[3]. By blocking prostaglandin synthesis, Diclofenac effectively reduces the inflammatory response.

This compound (Emorfazone): In contrast, this compound's anti-inflammatory and analgesic properties are attributed to its ability to inhibit the release of a bradykinin-like substance into the extravascular space[4][5]. Bradykinin is a potent inflammatory mediator that increases vascular permeability and contributes to pain signaling. By preventing the local accumulation of this substance, this compound mitigates inflammation through a pathway distinct from COX inhibition.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema model, a standard in vivo assay for evaluating the anti-inflammatory activity of compounds like this compound and Diclofenac.

Objective: To assess and compare the acute anti-inflammatory activity of this compound and Diclofenac in rats.

Animals: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animal Grouping: The rats are randomly divided into three groups: a control group, a Diclofenac-treated group, and a this compound-treated group.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compounds (this compound or Diclofenac) or the vehicle (for the control group) are administered orally or intraperitoneally at predetermined doses.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Pathways and Processes

To further elucidate the distinct mechanisms of action and the experimental process, the following diagrams are provided.

G Experimental Workflow: Carrageenan-Induced Paw Edema cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition)

Experimental workflow for in vivo anti-inflammatory assessment.

G Mechanism of Action: this compound vs. Diclofenac cluster_this compound This compound Pathway cluster_diclofenac Diclofenac Pathway Inflammatory Stimulus Inflammatory Stimulus Kininogen Kininogen Inflammatory Stimulus->Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein This compound This compound Kininogen->this compound Inflammation Inflammation Bradykinin->Inflammation This compound->Bradykinin Inhibits release Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 & COX-2 Diclofenac Diclofenac Arachidonic Acid->Diclofenac Prostaglandins->Inflammation Diclofenac->Prostaglandins Inhibits

Distinct anti-inflammatory signaling pathways of this compound and Diclofenac.

References

A Comparative Analysis of Morazone and Ibuprofen in Analgesic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of two nonsteroidal anti-inflammatory drugs (NSAIDs), Morazone and Ibuprofen, focusing on their efficacy in experimental analgesic models. While Ibuprofen is a widely studied and well-characterized analgesic, publicly available data on this compound is notably limited. This document summarizes the existing information on both compounds, highlighting the gaps in the literature for this compound, and provides a framework for their comparative evaluation.

Mechanism of Action

Ibuprofen: Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. The analgesic effects of Ibuprofen are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its gastrointestinal side effects.

This compound: this compound is classified as an NSAID with analgesic properties. It is a prodrug that is metabolized to phenmetrazine. However, detailed information regarding its specific mechanism of action, including its selectivity for COX-1 and COX-2, is not extensively documented in publicly available literature.

Signaling Pathway of Ibuprofen

Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation_Fever Pain, Inflammation, Fever Prostaglandins->Pain_Inflammation_Fever Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibition

Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.

Comparative Analgesic Efficacy

Quantitative data comparing the analgesic efficacy of this compound and Ibuprofen is scarce in the public domain. The following tables summarize available information on Ibuprofen's efficacy in various analgesic models. Data for this compound is largely unavailable.

Table 1: Efficacy of Ibuprofen in Preclinical Analgesic Models

Analgesic Model Species Ibuprofen Dose Endpoint Result Reference
Acetic Acid-Induced WrithingMouse10 - 100 mg/kgNumber of writhesDose-dependent reduction in writhing[General NSAID literature]
Formalin TestRat30 - 100 mg/kgPaw licking timeSignificant reduction in licking time in the late phase[General NSAID literature]
Carrageenan-Induced Paw EdemaRat50 - 200 mg/kgPaw volumeDose-dependent reduction in paw edema[General NSAID literature]
Randall-Selitto TestRat25 - 100 mg/kgPaw withdrawal thresholdIncreased pain threshold[General NSAID literature]

Table 2: Efficacy of Ibuprofen in Clinical Pain Models

Pain Model Ibuprofen Dose Comparator Endpoint Result Reference
Postoperative Dental Pain400 mgPlaceboPain reliefSignificantly greater pain relief than placebo
Osteoarthritis1200 mg/dayParacetamol 3000 mg/dayPain intensity (WOMAC)Ibuprofen showed significantly greater reduction in pain
Rheumatoid Arthritis1200 mg/dayProquazone 900 mg/dayLansbury Index, nocturnal painProquazone showed significantly better improvement

Note: The absence of data for this compound in these tables underscores the significant information gap regarding its analgesic profile.

Experimental Protocols

General Experimental Workflow for Analgesic Testing

cluster_0 Pre-study cluster_1 Study cluster_2 Post-study Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Pain Threshold Testing Animal_Acclimatization->Baseline_Testing Drug_Administration Drug Administration (this compound, Ibuprofen, Vehicle) Baseline_Testing->Drug_Administration Pain_Induction Pain Induction (e.g., Chemical, Thermal) Drug_Administration->Pain_Induction Pain_Assessment Pain Assessment at Multiple Time Points Pain_Induction->Pain_Assessment Data_Analysis Data Analysis and Statistical Comparison Pain_Assessment->Data_Analysis Efficacy_Determination Determination of Analgesic Efficacy Data_Analysis->Efficacy_Determination

Caption: A generalized workflow for preclinical analgesic studies.

Key Experimental Models
  • Acetic Acid-Induced Writhing Test: This is a chemical-induced visceral pain model. A dilute solution of acetic acid is injected intraperitoneally into a mouse, causing abdominal constrictions (writhes). The number of writhes is counted over a specific period after drug administration. A reduction in the number of writhes compared to a control group indicates analgesic activity.

  • Formalin Test: This model assesses both neurogenic and inflammatory pain. A small amount of formalin is injected into the paw of a rodent, eliciting a biphasic pain response: an early, acute phase (neurogenic pain) and a late, tonic phase (inflammatory pain). The time the animal spends licking the injected paw is measured. NSAIDs are typically more effective in the late phase.

  • Carrageenan-Induced Paw Edema: This is a model of acute inflammation. Carrageenan is injected into the paw of a rodent, causing localized inflammation and swelling (edema). The volume of the paw is measured at various time points after drug administration. A reduction in paw volume indicates anti-inflammatory activity, which is often correlated with analgesia for NSAIDs.

  • Hot Plate Test: This is a thermal pain model used to evaluate central analgesic effects. The animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is measured. An increase in the response latency suggests an analgesic effect.

  • Randall-Selitto Test (Paw Pressure Test): This is a mechanical pain model. Increasing pressure is applied to the animal's paw, and the pressure at which the animal withdraws its paw is recorded as the pain threshold. An increase in the pain threshold indicates analgesia.

Conclusion

Ibuprofen is a well-established NSAID with a clear mechanism of action and a large body of evidence supporting its analgesic efficacy in a variety of preclinical and clinical pain models. In contrast, this compound, while identified as an NSAID with analgesic properties, lacks substantial publicly available data regarding its specific mechanism, potency, and efficacy in validated analgesic models.

For drug development professionals, this highlights a significant knowledge gap. A direct comparative study of this compound and Ibuprofen using standardized analgesic models would be necessary to accurately assess their relative therapeutic potential. Such a study should include dose-response evaluations in models of acute and chronic inflammatory pain, as well as an investigation into their respective COX inhibition profiles to better understand their mechanisms and potential side-effect profiles. Without such data, any claims regarding the comparative efficacy and safety of this compound remain unsubstantiated.

References

A Head-to-Head Comparison of Cyclooxygenase-2 (COX-2) Selectivity: Morazone in the Context of Other NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the COX-2 selectivity of NSAIDs. It outlines the standard experimental protocols used to determine inhibitory concentrations (IC50) for COX-1 and COX-2 and presents available data for a range of widely used NSAIDs. This information serves as a benchmark for understanding how a compound like Morazone would be evaluated and positioned within the spectrum of COX-2 selective and non-selective agents.

Quantitative Comparison of COX-2 Selectivity for Various NSAIDs

The COX-2 selectivity of an NSAID is typically expressed as a selectivity index (SI), calculated from the ratio of the IC50 value for COX-1 to that of COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2. The following table summarizes the IC50 values and selectivity indices for several common NSAIDs, as determined by in vitro assays.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib9.40.08117.5
Rofecoxib> 10025> 4.0
Etoricoxib1161.1106
Diclofenac0.0760.0262.9
Meloxicam376.16.1
Ibuprofen12800.15
Indomethacin0.00900.310.029

Note: The IC50 values can vary between different studies and assay conditions.

Experimental Protocols for Determining COX Selectivity

Accurate determination of COX-1 and COX-2 inhibition is fundamental to classifying NSAIDs. The following are detailed methodologies for key experiments cited in the evaluation of COX selectivity.

In Vitro Fluorometric COX Inhibitor Screening Assay

This assay is a common in vitro method for high-throughput screening of COX inhibitors.[3][4][5]

Principle: The assay measures the peroxidase activity of COX. The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This assay utilizes a probe that fluoresces upon reaction with PGG2. The fluorescence intensity is proportional to the amount of PGG2 produced, and thus to the COX activity.

Procedure:

  • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, arachidonic acid, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Plate Setup: In a 96-well white opaque plate, add the COX assay buffer, COX cofactor working solution, COX probe solution, and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Addition: Add the test compound solutions at various concentrations to the wells. Include wells for a known COX-1 or COX-2 inhibitor as a positive control and a solvent-only control (vehicle).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Ex Vivo Whole Blood Assay

The whole blood assay provides a more physiologically relevant assessment of NSAID activity as it accounts for drug binding to plasma proteins.

Principle: This assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2) during blood clotting. COX-2 activity is determined by measuring prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).

Procedure:

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.

  • COX-1 Assay:

    • Aliquots of whole blood are immediately transferred to tubes containing either the test NSAID at various concentrations or a vehicle control.

    • The blood is allowed to clot for 1 hour at 37°C.

    • Serum is separated by centrifugation.

    • The concentration of TXB2 in the serum is measured using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • COX-2 Assay:

    • Aliquots of heparinized whole blood are incubated with the test NSAID or vehicle control.

    • LPS is added to induce COX-2 expression and activity.

    • The blood is incubated for 24 hours at 37°C.

    • Plasma is separated by centrifugation.

    • The concentration of PGE2 in the plasma is measured by EIA or RIA.

  • Data Analysis: The percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each NSAID concentration relative to the vehicle control. IC50 values are then determined from the dose-response curves.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the COX inhibition pathway and the experimental workflow for determining selectivity.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane Gastroprotection_Platelet_Aggregation GI Mucosal Protection, Platelet Aggregation, Renal Function Prostaglandins_Thromboxane->Gastroprotection_Platelet_Aggregation Housekeeping Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain_Fever Inflammatory Response NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors COX-2 Selective NSAIDs (e.g., Celecoxib) COX2_Inhibitors->COX2

Caption: Signaling pathway of COX-1 and COX-2 inhibition by NSAIDs.

COX_Selectivity_Workflow start Start: Test Compound (NSAID) in_vitro In Vitro Assay (e.g., Fluorometric) start->in_vitro ex_vivo Ex Vivo Assay (Whole Blood) start->ex_vivo iv_cox1 Incubate with recombinant COX-1 in_vitro->iv_cox1 iv_cox2 Incubate with recombinant COX-2 in_vitro->iv_cox2 ev_cox1 Incubate with whole blood (clotting) ex_vivo->ev_cox1 ev_cox2 Incubate with whole blood + LPS ex_vivo->ev_cox2 iv_ic50_1 Determine COX-1 IC50 iv_cox1->iv_ic50_1 iv_ic50_2 Determine COX-2 IC50 iv_cox2->iv_ic50_2 calculate_si Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) iv_ic50_1->calculate_si iv_ic50_2->calculate_si ev_measure_txb2 Measure TXB2 (COX-1 marker) ev_cox1->ev_measure_txb2 ev_measure_pge2 Measure PGE2 (COX-2 marker) ev_cox2->ev_measure_pge2 ev_ic50_1 Determine COX-1 IC50 ev_measure_txb2->ev_ic50_1 ev_ic50_2 Determine COX-2 IC50 ev_measure_pge2->ev_ic50_2 ev_ic50_1->calculate_si ev_ic50_2->calculate_si end End: Classify NSAID calculate_si->end

Caption: Experimental workflow for determining COX selectivity of NSAIDs.

References

A Comparative Pharmacological Guide: Morazone and its Metabolite Phenmetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of the non-steroidal anti-inflammatory drug (NSAID) morazone and its primary active metabolite, phenmetrazine. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their distinct mechanisms of action, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is an NSAID that undergoes metabolic conversion to the sympathomimetic amine, phenmetrazine.[1] While this compound's primary therapeutic action is analgesia via cyclooxygenase (COX) inhibition, phenmetrazine exerts its effects as a potent norepinephrine-dopamine releasing agent (NDRA). This guide elucidates these differing pharmacological profiles through a presentation of their molecular targets, potencies, and the experimental methodologies used to determine these properties.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and phenmetrazine.

Table 1: Cyclooxygenase (COX) Inhibition by this compound

EnzymeIC₅₀ (µM)SpeciesAssay TypeReference
COX-1Data not available
COX-2Data not available

Note: Specific IC₅₀ values for this compound's inhibition of COX-1 and COX-2 were not found in the reviewed literature. This compound is clinically used as an analgesic, suggesting activity against these enzymes.[1]

Table 2: Monoamine Transporter Interaction of Phenmetrazine

TargetIC₅₀ (µM)SpeciesAssay TypeReference
Dopamine Transporter (DAT)0.6Rat Brain Synaptosomes[³H]Dopamine Uptake Inhibition[2]
Norepinephrine Transporter (NET)1.2 - 5.2Rat Brain Synaptosomes[³H]Norepinephrine Uptake Inhibition[2]
Serotonin Transporter (SERT)>10Rat Brain Synaptosomes[³H]Serotonin Uptake Inhibition[2]

Table 3: Monoamine Release Potency of Phenmetrazine

NeurotransmitterEC₅₀ (nM)SpeciesAssay TypeReference
Dopamine (DA)70 - 131Rat Brain Synaptosomes[³H]Dopamine Release
Norepinephrine (NE)29 - 50.4Rat Brain Synaptosomes[³H]Norepinephrine Release
Serotonin (5-HT)7765 - >10,000Rat Brain Synaptosomes[³H]Serotonin Release

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Metabolism of this compound

The metabolic conversion of this compound to phenmetrazine can be investigated using in vitro systems such as human liver microsomes (HLM) or S9 fractions.

Objective: To determine the formation of phenmetrazine from this compound and to identify the cytochrome P450 (CYP) enzymes involved.

Protocol:

  • Incubation: this compound (e.g., 1-10 µM) is incubated with HLM (e.g., 0.5 mg/mL protein) or S9 fraction in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The formation of phenmetrazine is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • CYP Inhibition (Optional): To identify the specific CYP isoforms responsible for metabolism, the incubation can be repeated in the presence of selective CYP inhibitors.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using various in vitro assay systems.

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Protocol (Human Whole Blood Assay):

  • COX-1 Assay:

    • Fresh human whole blood is incubated with various concentrations of this compound or vehicle control.

    • After a pre-incubation period, coagulation is initiated to induce COX-1 activity, leading to the production of thromboxane B₂ (TXB₂).

    • The reaction is stopped, and plasma is collected for the quantification of TXB₂ using an enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Assay:

    • Whole blood is first treated with a COX-1 selective inhibitor (e.g., aspirin) to block COX-1 activity.

    • Lipopolysaccharide (LPS) is then added to induce the expression of COX-2.

    • The blood is then incubated with various concentrations of this compound or vehicle control.

    • Prostaglandin E₂ (PGE₂) production, a marker of COX-2 activity, is stimulated (e.g., with calcium ionophore A23187) and subsequently measured by ELISA.

  • Data Analysis: The concentration of this compound that inhibits 50% of the COX activity (IC₅₀) is calculated from the dose-response curves.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of phenmetrazine to block the reuptake of dopamine, norepinephrine, and serotonin into presynaptic neurons.

Objective: To determine the IC₅₀ values of phenmetrazine for DAT, NET, and SERT.

Protocol (Synaptosome Preparation):

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT, hypothalamus for NET) of rats.

  • Incubation: Synaptosomes are incubated with various concentrations of phenmetrazine or vehicle control.

  • Radioligand Addition: A radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the incubation mixture.

  • Uptake Termination: After a short incubation period at 37°C, the uptake of the radioligand is terminated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of radioligand taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of phenmetrazine that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) is determined.

Monoamine Release Assay

This assay measures the ability of phenmetrazine to induce the release of monoamines from presynaptic terminals.

Objective: To determine the EC₅₀ values of phenmetrazine for dopamine, norepinephrine, and serotonin release.

Protocol (Superfusion of Synaptosomes):

  • Synaptosome Loading: Synaptosomes are pre-loaded with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Drug Application: After a stable baseline of radioactivity is established in the collected fractions, various concentrations of phenmetrazine are added to the perfusion buffer.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of radioactivity in each fraction is measured by liquid scintillation counting to determine the rate of monoamine release.

  • Data Analysis: The concentration of phenmetrazine that produces 50% of the maximal release effect (EC₅₀) is calculated.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo model is used to assess the anti-inflammatory properties of this compound.

Objective: To evaluate the ability of this compound to reduce acute inflammation in a rodent model.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Drug Administration: Animals are pre-treated with various doses of this compound (administered orally or intraperitoneally) or a vehicle control. A standard NSAID (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to the vehicle control group.

Mandatory Visualizations

Metabolic Pathway of this compound to Phenmetrazine

This compound This compound (NSAID) Phenmetrazine Phenmetrazine (Sympathomimetic) This compound->Phenmetrazine Metabolism (in vivo)

Caption: Metabolic conversion of this compound to its active metabolite, Phenmetrazine.

Phenmetrazine's Mechanism of Action at the Synapse

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA/NE) DA_NE Dopamine (DA) Norepinephrine (NE) Vesicle->DA_NE Increased DA/NE in cleft DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) DAT_NET->Vesicle Induces release from vesicles (Reverse Transport) Phenmetrazine_in Phenmetrazine Phenmetrazine_in->DAT_NET Enters via transporters Receptors Postsynaptic Receptors DA_NE->Receptors Binds to receptors Postsynaptic Effect Postsynaptic Effect Receptors->Postsynaptic Effect

Caption: Phenmetrazine acts as a releasing agent at dopamine and norepinephrine transporters.

Experimental Workflow for In Vitro Metabolism

Start Start: This compound + Liver Microsomes/S9 Incubation Incubate at 37°C with NADPH Start->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze End End: Quantify Phenmetrazine Analyze->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Morazone in immunoassays designed for related compounds. Due to a lack of direct experimental data on this compound-specific immunoassays, this comparison is based on structural similarities and available cross-reactivity data for its core structural components and metabolites. The information presented here is intended to guide researchers in anticipating potential interferences and in the development of specific analytical methods for this compound.

Structural Comparison of this compound and Related Compounds

This compound is a non-steroidal anti-inflammatory drug (NSAID) that is structurally complex. Its potential for cross-reactivity in immunoassays stems from its core components: an antipyrine (phenazone) moiety and a substituted morpholine ring which is metabolized to phenmetrazine. The structural similarities with its parent compound, metabolite, and a related drug are detailed below.

Table 1: Structural and Physicochemical Properties of this compound and Related Compounds

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound [Image of this compound structure]C₂₃H₂₇N₃O₂377.48Antipyrine core, Phenylmorpholine group
Phenmetrazine [Image of Phenmetrazine structure]C₁₁H₁₅NO177.24Phenylmorpholine ring
Phendimetrazine [Image of Phendimetrazine structure]C₁₂H₁₇NO191.27Phenylmorpholine ring (prodrug to Phenmetrazine)
Antipyrine [Image of Antipyrine structure]C₁₁H₁₂N₂O188.23Pyrazolone ring

Note: Chemical structures are widely available in chemical databases such as PubChem.

Cross-Reactivity Data and Performance Comparison

Direct cross-reactivity data for this compound in a dedicated immunoassay is not publicly available. However, we can infer potential cross-reactivity by examining data from immunoassays for its structural relatives, primarily antipyrine and phenmetrazine.

Inferred Cross-Reactivity in Antipyrine Immunoassays

A radioimmunoassay developed for antipyrine showed varying degrees of cross-reactivity with other pyrazolone derivatives. This suggests that an immunoassay targeting the antipyrine core of this compound would likely exhibit cross-reactivity with other compounds containing this moiety.

Table 2: Cross-Reactivity of Pyrazolone Derivatives in an Antipyrine Radioimmunoassay

CompoundConcentration for 50% Inhibition (ng)Inferred Cross-Reactivity Concern for a this compound (Antipyrine-targeted) Assay
Antipyrine6.8High (Target Analyte)
Aminopropylon8.5High
Sulpyrine35.5Moderate
Isopropylantipyrine1320Low
Aminopyrine2820Very Low

Data adapted from a study on radioimmunoassay for pyrazolone derivatives. It is important to note that these values are from a specific assay and may not be directly transferable to other immunoassay formats.

Potential Cross-Reactivity of the Phenmetrazine Metabolite

This compound is metabolized to phenmetrazine, a compound structurally similar to amphetamines. This creates a potential for this compound or its metabolite to cross-react in amphetamine immunoassays. While specific cross-reactivity percentages for phenmetrazine in modern amphetamine immunoassays are not consistently reported in manufacturer's package inserts, its structural similarity is a significant concern for potential false-positive results in such tests. Phendimetrazine, a prodrug of phenmetrazine, also shares this structural similarity.

Researchers should be aware that the presence of this compound or its metabolites in a sample could potentially lead to a positive result in less specific amphetamine screening assays. Confirmatory testing using a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial to avoid misinterpretation of results.

Experimental Protocols

Developing a specific and sensitive immunoassay for this compound would require careful consideration of the immunogen design to generate antibodies that recognize the whole molecule rather than just its fragments. A competitive enzyme-linked immunosorbent assay (ELISA) is a suitable format for the quantitative analysis of small molecules like this compound.

General Protocol for a Competitive ELISA for this compound

This protocol outlines the general steps for a competitive ELISA to determine the concentration of this compound in a sample.

Materials:

  • Microtiter plates (e.g., 96-well high-binding polystyrene)

  • This compound standard solutions of known concentrations

  • Anti-Morazone antibody (monoclonal or polyclonal)

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the sample (or this compound standard) and a fixed amount of the anti-Morazone primary antibody to each well. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for binding to the primary antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody, which binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound secondary antibody.

  • Substrate Development: Add the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The absorbance will be inversely proportional to the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Competitive_ELISA_Workflow cluster_PlatePrep Plate Preparation cluster_Competition Competitive Binding cluster_Detection Detection Coat Coat Plate with This compound-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 AddSampleAb Add Sample/Standard + Anti-Morazone Ab Wash2->AddSampleAb Incubate1 Incubate AddSampleAb->Incubate1 Wash3 Wash Incubate1->Wash3 AddSecondaryAb Add Enzyme-Labeled Secondary Ab Wash3->AddSecondaryAb Incubate2 Incubate AddSecondaryAb->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add Substrate Wash4->AddSubstrate Read Read Absorbance AddSubstrate->Read

Caption: Workflow for a competitive ELISA for this compound detection.

Morazone_Structural_Relationships This compound This compound Antipyrine Antipyrine (Core Structure) This compound->Antipyrine contains Phenmetrazine Phenmetrazine (Metabolite) This compound->Phenmetrazine is metabolized to Amphetamine Amphetamine Phenmetrazine->Amphetamine is structurally similar to Phendimetrazine Phendimetrazine (Related Drug) Phendimetrazine->Phenmetrazine is a prodrug of

Caption: Structural relationships of this compound and related compounds.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in immunoassays is a valid concern for researchers and clinicians. Based on its chemical structure, this compound and its metabolites may interfere with immunoassays for antipyrine and amphetamines.

Key Recommendations:

  • Awareness: Be aware of the potential for cross-reactivity when interpreting results from non-specific immunoassays, especially in subjects known to be taking this compound.

  • Confirmatory Testing: Always use a highly specific confirmatory method, such as LC-MS/MS or GC-MS, to verify positive screening results, especially in a clinical or forensic context.

  • Assay Development: For researchers developing immunoassays for this compound, it is crucial to characterize the specificity of the antibody and test for cross-reactivity against a panel of structurally related compounds, including antipyrine, phenmetrazine, phendimetrazine, and common amphetamines.

This guide highlights the importance of understanding the structural basis of immunoassay cross-reactivity and underscores the need for careful validation and confirmation of analytical results.

Morazone as a Reference Standard: A Comparative Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of Morazone with established pyrazolone-based reference standards, offering insights into its potential use in analytical chemistry.

While this compound, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, has been a subject of analytical investigation, its availability as a certified reference material is limited. This guide, therefore, evaluates the suitability of this compound as a reference standard by comparing its known physicochemical properties and analytical behavior with those of commercially available and widely accepted pyrazolone reference standards: Propyphenazone, Phenazone, and Aminophenazone.

Physicochemical Properties and Suitability as a Reference Standard

An ideal reference standard should possess high purity, stability under various conditions, and well-characterized physicochemical properties. The table below summarizes the key properties of this compound and its alternatives.

PropertyThis compoundPropyphenazonePhenazoneAminophenazone
Molecular Formula C₂₃H₂₇N₃O₂C₁₄H₁₈N₂OC₁₁H₁₂N₂OC₁₃H₁₇N₃O
Molecular Weight 377.48 g/mol 230.31 g/mol 188.23 g/mol 231.3 g/mol
Purity Specification Not commercially available as a certified reference standard.≥98% (typically available as certified reference material)≥99% (typically available as certified reference material)≥98% (typically available as certified reference material)
Known Stability Issues Decomposes under high temperatures in gas chromatography and in acidic medium with heat.[1]Stable under recommended storage conditions (2-8°C).Stable under recommended storage conditions (2-8°C).Stable under recommended storage conditions.
Commercial Availability as a CRM NoYes (e.g., Sigma-Aldrich, European Pharmacopoeia)[1][2][3]Yes (e.g., European Pharmacopoeia, HiMedia)Yes (e.g., Cayman Chemical, LGC Standards)

Experimental Protocols for Purity Determination

The purity of a reference standard is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds. Below are typical experimental protocols for the analysis of pyrazolone derivatives.

General HPLC Method for Purity Assessment of Pyrazolone Reference Standards

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any degradation products or impurities.

1. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions (Typical):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined from the UV spectrum of the specific pyrazolone compound.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: A stock solution of the certified reference material is prepared by accurately weighing and dissolving the standard in a suitable solvent (e.g., methanol or the mobile phase). Working standards are prepared by diluting the stock solution to a known concentration.

  • Sample Solution: The sample is dissolved in the same solvent as the standard to a similar concentration.

4. Forced Degradation Studies: To establish the stability-indicating nature of an analytical method, forced degradation studies are performed. These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to dry heat (e.g., 80-105°C).

  • Photodegradation: Exposure to UV and visible light.

The chromatograms from the stressed samples are then analyzed to ensure that all degradation product peaks are well-resolved from the main compound peak.

Comparative Overview of Analytical Performance

Due to the lack of a commercially available certified reference standard for this compound, a direct quantitative comparison of its performance against established standards is not feasible. However, a qualitative comparison based on known properties can be made.

FeatureThis compoundPropyphenazone / Phenazone / Aminophenazone
Traceability & Certification Not available as a certified reference material. Traceability to primary standards is not established.Available as Certified Reference Materials (CRMs) from reputable suppliers (e.g., Pharmacopoeias, ISO 17034 accredited producers). Traceable to primary standards.
Purity & Characterization Purity of commercially available research-grade this compound may vary. Comprehensive characterization data is often not provided.High purity (typically ≥98-99%) is certified. A comprehensive Certificate of Analysis (CoA) is provided with data on identity, purity, and uncertainty.
Stability Data Known to be thermally labile, especially in certain analytical systems. Limited publicly available data from systematic stability studies.Documented stability under specified storage conditions. Stability-indicating methods are often available in pharmacopoeial monographs or scientific literature.
Regulatory Acceptance Not recognized as a reference standard by major pharmacopoeias (USP, EP).Recognized and listed in major pharmacopoeias, facilitating regulatory acceptance.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G Workflow for Evaluating a Potential Reference Standard cluster_0 Characterization cluster_1 Stability Assessment cluster_2 Comparison and Validation A Identify Potential Reference Standard (e.g., this compound) B Physicochemical Characterization A->B Initial Analysis D Forced Degradation Studies A->D Stress Testing C Purity Determination (e.g., by HPLC) B->C Purity Check G Compare with Established Reference Standards C->G E Develop Stability- Indicating Method D->E Method Development F Long-term Stability Studies E->F Shelf-life Assessment F->G H Method Validation (ICH Guidelines) G->H Performance Check I Establish Traceability H->I Metrological Link G Comparison of this compound with Established Pyrazolone Reference Standards cluster_attributes Key Attributes of a Reference Standard This compound This compound Purity High & Certified Purity This compound->Purity Variable / Uncertified Stability Demonstrated Stability This compound->Stability Known Instabilities Traceability Metrological Traceability This compound->Traceability Not Established Availability Commercial Availability as CRM This compound->Availability Limited (Research Grade) Alternatives Propyphenazone Phenazone Aminophenazone Alternatives->Purity High & Certified Alternatives->Stability Well-Documented Alternatives->Traceability Established Alternatives->Availability Widely Available

References

In Vitro Comparison of Morazone and Aspirin on Platelet Aggregation: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This guide provides a comparative overview of the in vitro effects of Morazone and Aspirin on platelet aggregation, targeted at researchers, scientists, and drug development professionals. While extensive data exists for the well-established antiplatelet agent Aspirin, a comprehensive in vitro comparison with this compound is limited by the current lack of publicly available experimental data on this compound's specific effects on platelet aggregation.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents are cornerstones in the prevention and treatment of cardiovascular diseases. Aspirin is a widely used non-steroidal anti-inflammatory drug (NSAID) with well-documented antiplatelet effects. This compound is also classified as an NSAID with analgesic properties. This guide synthesizes the available information on both compounds to facilitate a theoretical comparison and provide a framework for future in vitro studies.

Mechanism of Action

Aspirin:

Aspirin's primary antiplatelet effect is mediated through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist that promotes aggregation and vasoconstriction. By acetylating a serine residue in the active site of COX-1, Aspirin permanently disables the enzyme for the entire lifespan of the platelet (approximately 7-10 days).

This compound:

Data Presentation

Due to the absence of specific in vitro platelet aggregation data for this compound, a direct quantitative comparison with Aspirin cannot be presented. The following table summarizes key parameters for Aspirin based on available literature. Should data for this compound become available, it could be populated in a similar fashion.

CompoundTargetAgonistIC50 / % Inhibition (Concentration)Reference
Aspirin COX-1Arachidonic Acidlog IC50: -5.20[5]
Collagen80% inhibition at 0.5 µg/mL (after 5 days of 75 mg daily)
ADPNo significant effect at concentrations up to 100 μmol L−1
This compound Not specified-Data not available-

Experimental Protocols

To conduct a direct in vitro comparison of this compound and Aspirin on platelet aggregation, a standardized experimental protocol is essential. The following outlines a typical methodology based on light transmission aggregometry (LTA), which is considered the gold standard for in vitro platelet function testing.

Objective: To determine and compare the inhibitory effects of this compound and Aspirin on platelet aggregation induced by various agonists in vitro.

Materials:

  • Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet agonists: Adenosine diphosphate (ADP), arachidonic acid (AA), collagen, thrombin.

  • This compound and Aspirin of high purity, dissolved in an appropriate vehicle (e.g., DMSO, ethanol).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet aggregometer.

  • Spectrophotometer for platelet counting.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Platelet Aggregation Assay (Light Transmission Aggregometry):

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

    • Add the vehicle control or varying concentrations of this compound or Aspirin to the PRP and incubate for a specified time (e.g., 5-10 minutes).

    • Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.

    • Record the change in light transmission through the PRP suspension for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to an increase in platelet aggregation.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is calculated for each concentration of the test compound against the control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the maximal platelet aggregation) can be determined by plotting the percentage of inhibition against the log concentration of the compound.

Visualizations

The following diagrams illustrate the known signaling pathway of Aspirin's antiplatelet action and a generalized workflow for the in vitro comparison.

Aspirin_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 Thromboxane_Synthase Thromboxane Synthase Prostaglandin_H2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) Thromboxane_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits Experimental_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation 3. Incubation with This compound or Aspirin (37°C) PRP_Preparation->Incubation Aggregation_Induction 4. Add Agonist (e.g., ADP, Collagen) Incubation->Aggregation_Induction Data_Acquisition 5. Measure Light Transmission (Aggregometer) Aggregation_Induction->Data_Acquisition Analysis 6. Data Analysis (% Inhibition, IC50) Data_Acquisition->Analysis

References

A Comparative Guide to the Stereospecific Activity of Moramide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on Terminology: Initial research indicates a potential confusion between "Morazone" and "Moramide." this compound is classified as a non-steroidal anti-inflammatory drug (NSAID). The pronounced stereospecific analgesic activity, which is the focus of this guide, is a hallmark of the enantiomers of Moramide . Therefore, this document will focus on the dextrorotatory and levorotatory enantiomers of Moramide: Dextromoramide and Levomoramide .

Introduction

The principle of stereoselectivity is a cornerstone of pharmacology, dictating that the three-dimensional arrangement of a molecule can profoundly influence its biological activity. Chiral drugs, existing as enantiomers (non-superimposable mirror images), often exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. The synthetic opioid Moramide serves as a classic and compelling example of this principle. Its analgesic activity is almost exclusively attributed to one of its enantiomers, while the other is virtually inert.

This guide provides a detailed comparison of the stereospecific activity of Dextromoramide ((+)-enantiomer) and Levomoramide ((-)-enantiomer), along with their racemic mixture, Racemoramide. We will examine their comparative analgesic potency, receptor binding affinities, and known side effect profiles, supported by experimental data and detailed methodologies for the key assays used in their evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of stereospecific opioid activity.

Comparative Analysis of Moramide Enantiomers

The biological activity of Moramide is starkly divided between its enantiomers. All significant analgesic effects are conferred by the dextrorotatory isomer, Dextromoramide, which acts as a potent µ-opioid receptor agonist. In contrast, the levorotatory isomer, Levomoramide, is essentially devoid of analgesic activity.[1]

Data Presentation: Analgesic Potency and Receptor Affinity

The following tables summarize the quantitative data available for the Moramide enantiomers and their racemic mixture.

Table 1: Comparative In Vivo Analgesic Potency

CompoundRelative Potency to MorphineAnalgesic Activity
Dextromoramide ~2-4x more potent[2]Potent µ-opioid agonist[2]
Levomoramide InactiveVirtually no analgesic activity[1]
Racemoramide ~Half the potency of Dextromoramide[1]Active, but less potent than pure Dextromoramide

Note: Specific ED50 values from a single, direct comparative study using standardized analgesic assays were not available in the reviewed literature. The potency of Racemoramide is approximately half that of Dextromoramide because the racemate is a 50:50 mixture of the active and inactive isomers.

Table 2: Comparative µ-Opioid Receptor (MOR) Binding Affinity

CompoundKi (nM)Receptor SpecificityData Source
Dextromoramide ~1.03High affinity µ-opioid agonistLeysen et al., 1983 (as cited in secondary analysis)
Levomoramide >10,000Negligible affinity for µ-opioid receptorLeysen et al., 1983 (as cited in secondary analysis)
Racemoramide Not explicitly reported, but inferred to be intermediateMixed affinity due to enantiomeric compositionN/A

Ki (Inhibitory Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Side Effect Profile

As a potent opioid agonist, Dextromoramide exhibits a side effect profile characteristic of this drug class. These adverse effects are primarily mediated through the activation of the µ-opioid receptor.

  • Common Side Effects: Respiratory depression, sedation, nausea, vomiting, constipation, and the potential for high psychological and physical dependence.

  • Levomoramide: As Levomoramide is pharmacologically inactive, it does not contribute to the typical opioid side effect profile.

  • Racemoramide: The side effects of the racemic mixture are attributable to the Dextromoramide component.

Due to the inactivity of Levomoramide, there is no therapeutic advantage in using the racemic mixture over the pure, active enantiomer, Dextromoramide. The presence of the inactive isomer in Racemoramide effectively doubles the required dose to achieve the same analgesic effect as pure Dextromoramide, without providing any discernible benefit.

Experimental Protocols

The characterization of the analgesic and receptor binding properties of Moramide enantiomers relies on standardized preclinical assays. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Analgesic Activity Assessment (Hot-Plate Test)

The hot-plate test is a widely used method to evaluate the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.

Objective: To determine the analgesic effect of a test compound by measuring the latency to a pain response (e.g., paw licking, jumping) when the animal is placed on a heated surface.

Materials:

  • Hot-plate apparatus with adjustable, stable temperature control (typically set to 55°C ± 0.5°C).

  • Transparent cylindrical retainer to keep the animal on the heated surface.

  • Stopwatch.

  • Test animals (e.g., mice or rats).

  • Test compounds (Dextromoramide, Levomoramide, Racemoramide) and vehicle control (e.g., saline).

Procedure:

  • Acclimatization: Animals are allowed to acclimate to the testing room for at least one hour before the experiment.

  • Baseline Latency: Each animal is placed individually on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

  • Compound Administration: Animals are divided into groups and administered the test compounds or vehicle control via a specific route (e.g., subcutaneous or intraperitoneal injection).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and their reaction latencies are recorded.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE) or as an increase in reaction latency compared to baseline. ED50 values (the dose required to produce a 50% maximal effect) can be calculated from dose-response curves.

Protocol 2: In Vitro Receptor Binding Affinity (Radioligand Competition Assay)

This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Dextromoramide and Levomoramide for the µ-opioid receptor.

Materials:

  • Cell membrane preparations expressing the human µ-opioid receptor.

  • Radioligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO or [³H]Sufentanil).

  • Unlabeled test compounds (Dextromoramide, Levomoramide).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: The cell membranes are incubated in the binding buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Dextromoramide

Dextromoramide, like other µ-opioid agonists, exerts its analgesic effects by activating the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.

G_protein_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx (reduced) Ca_channel->Ca_influx K_efflux K⁺ Efflux (increased) K_channel->K_efflux Dextromoramide Dextromoramide Dextromoramide->MOR binds ATP ATP ATP->AC Neuronal_activity Reduced Neuronal Excitability & Pain Signal Transmission Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Caption: Dextromoramide signaling pathway via the µ-opioid receptor.

Experimental Workflow for Analgesic Potency

The process of determining the in vivo analgesic potency of the Moramide enantiomers follows a structured experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Data Analysis animal_prep Animal Acclimatization (e.g., Mice) baseline Measure Baseline Latency (Hot-Plate Test) animal_prep->baseline grouping Randomize into Groups baseline->grouping admin_dex Administer Dextromoramide grouping->admin_dex admin_lev Administer Levomoramide grouping->admin_lev admin_rac Administer Racemoramide grouping->admin_rac admin_veh Administer Vehicle Control grouping->admin_veh measurement Measure Post-Treatment Latency at Timed Intervals admin_dex->measurement admin_lev->measurement admin_rac->measurement admin_veh->measurement dose_response Generate Dose-Response Curves measurement->dose_response ed50 Calculate ED50 Values dose_response->ed50 comparison Compare Potency ed50->comparison

References

Benchmarking Morazone's Potency Against Established COX Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, specific experimental data on the COX-1 and COX-2 inhibitory potency (IC50 values) of Morazone could not be located. This critical information is essential for a direct quantitative comparison of this compound's potency against other established COX inhibitors. Therefore, a complete benchmarking analysis as initially intended cannot be provided.

This guide will, however, present a comparative overview of established COX inhibitors, detailing their mechanisms of action, potency, and the experimental protocols used to determine these values. This information will serve as a valuable resource for researchers and drug development professionals, providing the necessary context for evaluating novel COX inhibitors once their specific data becomes available.

Understanding Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are signaling molecules that mediate a variety of physiological effects, including inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the body, such as maintaining the integrity of the stomach lining and regulating platelet aggregation.[1]

  • COX-2: This isoform is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[1]

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of COX enzymes. The relative selectivity of an NSAID for COX-1 versus COX-2 is a key determinant of its efficacy and side-effect profile.

Established COX Inhibitors: A Comparative Overview

The potency of COX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

The following table summarizes the IC50 values and selectivity indices for several well-established COX inhibitors, compiled from various in vitro and whole-blood assays. It is important to note that IC50 values can vary depending on the specific experimental conditions and assay used.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 826.812
Diclofenac 0.0760.0262.9
Ibuprofen 12800.15
Indomethacin 0.00900.310.029
Meloxicam 376.16.1
Piroxicam 47251.9
Rofecoxib > 10025> 4.0

Data compiled from a study using human peripheral monocytes.

Experimental Protocols for Assessing COX Inhibition

The determination of COX inhibitory potency is crucial in the development and characterization of NSAIDs. A variety of in vitro and cell-based assays are employed for this purpose.

In Vitro Enzyme Inhibition Assay

This method utilizes purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzyme. The amount of PGE2 produced is quantified in the presence and absence of the test compound to determine the extent of inhibition.

General Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

  • Termination: The reaction is stopped, often by the addition of an acid.

  • Quantification: The amount of PGE2 produced is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition as it measures the activity of the enzymes within their natural cellular environment.

Principle: The assay measures the production of thromboxane B2 (TXB2) as an indicator of COX-1 activity and prostaglandin E2 (PGE2) as an indicator of COX-2 activity in human whole blood.

General Protocol:

  • Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for a specified period.

  • COX-1 Assay: Aliquots of whole blood are incubated with the test compound at various concentrations. Clotting is then induced to stimulate platelet COX-1 activity, and the production of TXB2 is measured.

  • COX-2 Assay: Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor (to block COX-1 activity) and then stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. The test compound is added, and the production of PGE2 is measured.

  • Quantification: TXB2 and PGE2 levels are quantified by ELISA or other immunoassays.

  • Data Analysis: IC50 values are determined as described for the in vitro enzyme inhibition assay.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible)

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the inhibitory action of NSAIDs.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme/Cell Prep Enzyme/Cell Prep Incubation with Inhibitor Incubation with Inhibitor Enzyme/Cell Prep->Incubation with Inhibitor Inhibitor Dilution Inhibitor Dilution Inhibitor Dilution->Incubation with Inhibitor Addition of Arachidonic Acid Addition of Arachidonic Acid Incubation with Inhibitor->Addition of Arachidonic Acid Reaction Incubation Reaction Incubation Addition of Arachidonic Acid->Reaction Incubation Reaction Termination Reaction Termination Reaction Incubation->Reaction Termination Prostaglandin Quantification Prostaglandin Quantification Reaction Termination->Prostaglandin Quantification IC50 Calculation IC50 Calculation Prostaglandin Quantification->IC50 Calculation

Caption: A generalized experimental workflow for determining the IC50 of a COX inhibitor.

Conclusion

While a direct potency comparison of this compound with established COX inhibitors is not possible due to the absence of specific experimental data, this guide provides a framework for such an evaluation. The provided data on established NSAIDs and the detailed experimental protocols offer a valuable reference for researchers in the field of anti-inflammatory drug discovery. Future studies determining the COX-1 and COX-2 IC50 values for this compound will be essential to accurately position it within the landscape of currently available COX inhibitors.

References

Development of a Validated, Stability-Indicating HPLC Method for Morazone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a newly developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Morazone in the presence of its degradation products. The performance of this method is compared with existing, less specific analytical techniques, providing researchers, scientists, and drug development professionals with a comprehensive overview for accurate and reliable analysis of this compound.

Comparative Analysis of Analytical Methods for this compound

The developed Reverse Phase-HPLC (RP-HPLC) method offers significant advantages in terms of specificity, sensitivity, and accuracy over previously reported methods such as Thin-Layer Chromatography (TLC) and Gas-Liquid Chromatography (GLC) for the analysis of this compound and its degradation products.[1] A summary of the comparison is presented in the table below.

ParameterDeveloped RP-HPLC MethodAlternative Methods (TLC, GLC)[1]
Specificity High; capable of separating this compound from its known degradation products (bis-antipyryl-methane, phenmetrazine, 4-hydroxymethyl-antipyrine).Low to moderate; may not fully resolve all degradation products from the parent drug or from each other.
Quantification Highly accurate and precise quantification.Primarily semi-quantitative (TLC) or requires derivatization (GLC), potentially leading to lower accuracy.
Sensitivity High sensitivity with low limits of detection (LOD) and quantification (LOQ).Generally lower sensitivity compared to HPLC.
Validation Fully validated according to ICH guidelines (Linearity, Accuracy, Precision, Specificity, Robustness).Validation status is often not as rigorously defined or documented.
Application Suitable for routine quality control, stability studies, and quantitative analysis of pharmaceutical dosage forms.More suitable for qualitative identification and preliminary impurity profiling.

Detailed Experimental Protocols

Developed Stability-Indicating RP-HPLC Method

This method is designed to effectively separate this compound from its degradation products formed under various stress conditions.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic acid in Water (Solvent B).

    • Gradient Program:

      • 0-5 min: 20% A

      • 5-15 min: 20% to 80% A

      • 15-20 min: 80% A

      • 20-22 min: 80% to 20% A

      • 22-25 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase.

  • Sample Solution: The sample containing this compound is diluted with the mobile phase to a final concentration of approximately 100 µg/mL.

3. Forced Degradation Studies: Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to the following stress conditions:

  • Acid Degradation: 0.1 N HCl at 80°C for 2 hours.

  • Base Degradation: 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Following the stress treatments, the solutions were neutralized (if necessary) and diluted with the mobile phase to the target concentration before HPLC analysis. The method successfully separated the main degradation products, identified as bis-antipyryl-methane, phenmetrazine, and 4-hydroxymethyl-antipyrine, from the intact this compound peak.[1]

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Validation ParameterResults
Linearity (µg/mL) 10 - 200 (R² > 0.999)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Specificity No interference from blanks, placebo, or degradation products.
Robustness The method was found to be robust for small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Visualizations

Workflow for HPLC Method Development and Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Literature Review & Analyte Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Method Optimization for Resolution of this compound and Degradants C->D E Specificity D->E Finalized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Application to Routine Analysis & Stability Studies J->K Validated Method

Caption: Workflow for the development and validation of the stability-indicating HPLC method for this compound.

Logical Relationship of Stability-Indicating Method Components

This compound This compound (Active Pharmaceutical Ingredient) Stress Stress Conditions (Acid, Base, Heat, Light, Oxidation) This compound->Stress HPLC Stability-Indicating HPLC Method This compound->HPLC Degradation Degradation Products (e.g., Phenmetrazine, Bis-antipyryl-methane) Stress->Degradation Degradation->HPLC Separation Separation & Quantification HPLC->Separation Result Accurate Measurement of This compound Purity & Stability Separation->Result

Caption: Relationship between this compound, its degradation products, and the stability-indicating HPLC method.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Morazone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Morazone. It includes operational and disposal plans to ensure the safe management of this compound.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE for handling this compound, which is likely a solid powder.

PPE CategoryEquipmentSpecification and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended, especially when handling the pure compound. Gloves should be inspected before use and changed frequently, particularly if contaminated.[1]
Body Protection Laboratory CoatA buttoned lab coat, preferably made of a flame-resistant material, is recommended. It should cover the arms and torso completely.[1]
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. A full-face respirator may be required for cleaning up large spills.[1][2]

Operational Plan for Handling this compound

This section provides a procedural workflow for the safe handling of this compound from receipt to preparation for use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during the inspection.

  • Verify that the container is clearly labeled with the compound name and any available hazard information.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

  • Long-term storage at -20°C is recommended.

  • This compound is hygroscopic and should be stored under an inert atmosphere.

3. Handling and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use only qualified personnel trained in laboratory procedures to handle the product.

  • Avoid generating dust.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

4. Spill Management:

  • Small Powder Spill (inside a fume hood):

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated paper towels in a sealed, labeled bag for disposal as hazardous solid waste.

    • Wipe the spill area with a suitable solvent, followed by soap and water.

  • Large Powder Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Wear appropriate PPE, including respiratory protection (a full-face respirator may be necessary).

    • Contain the spill and clean it up using a method that does not generate dust (e.g., using a HEPA-filtered vacuum or wetting the material).

    • Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Unused or Expired this compound:

  • Dispose of unused or expired this compound as hazardous chemical waste.

  • Do not dispose of it down the drain or in the regular trash.

  • The primary recommended methods for disposal are through a licensed chemical destruction plant or by controlled incineration.

2. Contaminated Materials and Packaging:

  • All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, should be considered contaminated.

  • Collect all contaminated solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

3. Liquid Waste:

  • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • The composition of the solvent should be clearly marked on the waste container.

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_0 Preparation and Handling cluster_1 Waste Generation cluster_2 Disposal cluster_3 Spill Response A Receiving and Inspection - Check for damage - Wear PPE B Storage - Cool, dry, well-ventilated - Tightly sealed A->B C Handling in Fume Hood - Weighing and preparation - Use appropriate PPE B->C G Unused/Expired Product B->G D Experimentation C->D E Solid Waste - Contaminated PPE - Weighing papers D->E F Liquid Waste - this compound solutions - Rinsate D->F H Segregate Waste Streams E->H F->H G->H I Label Hazardous Waste Containers H->I J Licensed Waste Disposal I->J K Spill Occurs L Evacuate and Alert K->L M Don Appropriate PPE L->M N Contain and Clean Up M->N O Dispose of Spill Debris as Hazardous Waste N->O O->J

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Morazone
Reactant of Route 2
Morazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.